SR2640 hydrochloride
Description
Properties
IUPAC Name |
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSYWFCTUKABKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR2640 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and relevant experimental data. The information presented is intended for researchers, scientists, and professionals involved in drug development and related fields.
Core Mechanism of Action: Competitive Antagonism of CysLT Receptors
This compound functions as a selective antagonist for the cysteinyl leukotriene 1 (CysLT1) receptor, to which LTD4 and LTE4 are high-affinity endogenous ligands. By competitively binding to these receptors, this compound prevents the downstream signaling cascades typically initiated by these inflammatory mediators. This blockade of CysLT1 receptor activation is the primary mechanism through which this compound exerts its pharmacological effects.
The antagonistic activity of this compound has been demonstrated to be highly selective. For instance, it effectively inhibits contractions of guinea pig ileum and trachea induced by LTD4, but does not affect contractions induced by histamine, indicating its specificity for the leukotriene signaling pathway.[1][2][4]
Quantitative Pharmacological Data
The potency of this compound as a competitive antagonist is quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.
| Parameter | Value | Assay System | Reference |
| pA2 | 8.7 | LTD4-induced guinea pig ileum and trachea contraction | [1][2][4] |
Signaling Pathways Modulated by this compound
Leukotrienes D4 and E4, upon binding to the CysLT1 receptor, activate intracellular signaling pathways that lead to a range of physiological responses, including smooth muscle contraction, increased vascular permeability, and chemotaxis of immune cells. This compound, by blocking the initial receptor binding, inhibits these downstream events. One of the key pathways affected is the phospholipase C (PLC) pathway, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations.
Below is a diagram illustrating the mechanism of action of this compound in the context of the CysLT1 receptor signaling pathway.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental models. Below are generalized protocols for key experiments.
Isolated Tissue Contraction Assays (e.g., Guinea Pig Ileum/Trachea)
This experimental workflow is used to determine the antagonistic effect of this compound on smooth muscle contraction.
Protocol Details:
-
Tissue Preparation: A segment of guinea pig ileum or a tracheal ring is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Agonist Response: A cumulative concentration-response curve is generated by adding increasing concentrations of LTD4 to the organ bath and measuring the resulting isometric contraction.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a defined period.
-
Antagonism Measurement: The LTD4 concentration-response curve is repeated in the presence of this compound.
-
Data Analysis: The magnitude of the rightward shift in the concentration-response curve is used to calculate the pA2 value, which quantifies the potency of this compound as a competitive antagonist.
Polymorphonuclear (PMN) Leukocyte Chemotaxis Assay
This compound has been shown to inhibit the attenuation of human PMN chemotaxis caused by LTD4.[2][4]
Protocol Outline:
-
PMN Isolation: Human polymorphonuclear leukocytes are isolated from whole blood using standard density gradient centrifugation techniques.
-
Chemotaxis Assay: A chemotaxis assay (e.g., using a Boyden chamber) is set up. The lower chamber contains a chemoattractant, and the upper chamber contains the isolated PMNs.
-
LTD4 Effect: The effect of LTD4 on PMN migration towards the chemoattractant is measured.
-
SR2640 Inhibition: The assay is repeated with PMNs pre-incubated with this compound before the addition of LTD4.
-
Quantification: The number of migrated cells is quantified by microscopy or other cell counting methods to determine the inhibitory effect of this compound on LTD4-mediated modulation of chemotaxis.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the LTD4 and LTE4 receptors. Its mechanism of action involves the direct blockade of the CysLT1 receptor, leading to the inhibition of downstream signaling pathways responsible for various inflammatory and allergic responses. The quantitative data and experimental protocols described in this guide provide a comprehensive overview for researchers and drug development professionals working with this compound.
References
The Discovery and Development of SR2640 Hydrochloride: A Leukotriene Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SR2640 hydrochloride is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors, identified as a promising therapeutic agent for inflammatory conditions mediated by cysteinyl leukotrienes. This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It includes detailed summaries of its pharmacological properties, a plausible synthetic route, and an analysis of its clinical progression, culminating in its eventual discontinuation. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.
Introduction
The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They play a crucial role in the pathophysiology of a range of inflammatory diseases, most notably asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. The discovery of specific antagonists for the cysteinyl leukotriene receptors, primarily the CysLT1 receptor, was a major focus of pharmaceutical research in the late 20th century.
SR2640, chemically known as 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid, emerged from these efforts as a potent and selective antagonist of LTD4 and LTE4.[1] This whitepaper details the scientific journey of this compound, from its initial discovery and characterization to its evaluation in clinical settings.
Discovery and Preclinical Pharmacology
SR2640 was first described as a novel leukotriene D4/E4 antagonist in 1988.[1] Preclinical studies demonstrated its potent and selective activity in a variety of in vitro and in vivo models.
In Vitro Activity
The antagonistic properties of SR2640 were extensively characterized in isolated tissue preparations and binding assays. These studies revealed its high affinity for the LTD4 receptor and its competitive mode of antagonism.
Table 1: In Vitro Pharmacological Profile of SR2640
| Assay | Species/Tissue | Agonist | Parameter | Value | Reference |
| Tracheal Contraction | Guinea Pig | LTD4 | pA2 | 8.7 | [1] |
| Receptor Binding | Guinea Pig Lung Membranes | [3H]LTD4 | IC50 | 23 nM | [1] |
-
pA2: A measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.
-
IC50: The concentration of an inhibitor required to reduce the response (or binding) by 50%.
In Vivo Activity
The efficacy of SR2640 was further evaluated in animal models of bronchoconstriction, a key feature of asthma.
Table 2: In Vivo Efficacy of SR2640 in Guinea Pig Models of Bronchoconstriction
| Model | Agonist | Route of Administration | Dose Range (mg/kg) | Effect | Reference |
| LTD4-induced Bronchoconstriction | LTD4 | Intravenous | 0.03 - 1.0 | Dose-dependent rightward shift of the dose-response curve | [1] |
| Antigen-induced Bronchoconstriction | Ovalbumin | Intravenous | 1.0 | Significant inhibition of bronchoconstriction | [1] |
These in vivo studies confirmed the ability of SR2640 to effectively block the physiological effects of leukotrienes.
Chemical Synthesis
While a specific patent detailing the synthesis of this compound was not identified in the public domain, a plausible synthetic route can be constructed based on established chemical methodologies for the synthesis of related 2-(phenylamino)benzoic acid derivatives. The proposed synthesis involves a two-step process: an Ullmann condensation followed by an etherification.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(3-Hydroxyphenylamino)benzoic acid (Ullmann Condensation)
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To a reaction vessel, add 2-chlorobenzoic acid, 3-aminophenol, potassium carbonate, and a copper catalyst (e.g., copper(I) iodide).
-
Add a high-boiling point solvent such as dimethylformamide (DMF).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization.
Step 2: Synthesis of 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid (SR2640) (Williamson Ether Synthesis)
-
Dissolve the product from Step 1 in a suitable polar aprotic solvent (e.g., acetone (B3395972) or DMF).
-
Add a base such as potassium carbonate.
-
Add 2-chloromethylquinoline to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Final Step: Formation of this compound
-
Dissolve the purified SR2640 free base in a suitable solvent (e.g., ethanol (B145695) or diethyl ether).
-
Add a solution of hydrochloric acid in the same solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid and dry under vacuum to yield this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the CysLT1 receptor. By binding to this receptor, it prevents the binding of the endogenous ligands, LTD4 and LTE4, thereby blocking their pro-inflammatory and bronchoconstrictive effects.
Caption: Signaling pathway of leukotrienes and the mechanism of action of SR2640.
Clinical Development and Discontinuation
An open-label clinical study was conducted to evaluate the efficacy of SR2640 in patients with ulcerative colitis, an inflammatory bowel disease. While the study was small and uncontrolled, it provided some preliminary evidence of clinical activity.
However, a subsequent double-blind, placebo-controlled study in asthmatic patients characterized SR2640 as a "weak LTD4-antagonist in asthmatics". This finding likely contributed to the decision to discontinue its development. The competitive landscape for leukotriene antagonists was also intensifying during this period, with the emergence of more potent and once-daily medications such as montelukast (B128269) and zafirlukast. It is plausible that SR2640 was not deemed to have a sufficiently competitive profile to warrant further investment in its development.
References
An In-depth Technical Guide to SR2640 Hydrochloride: A Potent Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SR2640 hydrochloride (CAS Number: 146662-42-2), a potent and selective antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors. This document collates available physicochemical data, details its mechanism of action through relevant signaling pathways, and provides hypothesized experimental protocols and a potential synthetic route based on established chemical principles.
Physicochemical and Biological Properties of this compound
This compound is a well-characterized small molecule with specific properties that make it a valuable tool in pharmacological research, particularly in studies related to inflammatory and respiratory conditions.
| Property | Value | Citations |
| CAS Number | 146662-42-2 | [1][2] |
| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride | |
| Molecular Formula | C23H18N2O3.HCl | [1] |
| Molecular Weight | 406.87 g/mol | [1] |
| Purity | ≥99% (by HPLC) | [1] |
| Biological Activity | Potent and selective competitive leukotriene D4 and E4 receptor antagonist. Orally active in vivo. | [1][2] |
| pA2 Value | 8.7 (for inhibition of LTD4-induced guinea pig trachea contraction) | [2] |
| Solubility | Soluble to 50 mM in DMSO | [1] |
| Storage | Desiccate at room temperature. | [1] |
Mechanism of Action: Antagonism of the Leukotriene D4 Signaling Pathway
This compound exerts its pharmacological effects by competitively blocking the binding of cysteinyl leukotrienes, specifically LTD4 and LTE4, to their cell surface receptors, primarily the Cysteinyl Leukotriene Receptor 1 (CysLT1R). This action inhibits the downstream signaling cascade that mediates various inflammatory responses.
The binding of LTD4 to its G-protein coupled receptor (GPCR), CysLT1R, typically activates a Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a key trigger for cellular responses such as smooth muscle contraction, as seen in bronchoconstriction. By blocking the initial ligand-receptor interaction, this compound effectively prevents this entire signaling cascade.[2][3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
SR2640 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SR2640 hydrochloride, a potent and selective antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2. This document consolidates key chemical and biological data, details experimental methodologies for its characterization, and illustrates its mechanism of action through signaling pathway diagrams.
Chemical and Physical Properties
This compound is a synthetic, orally active compound that has been instrumental in elucidating the physiological roles of leukotriene D4 (LTD4) and leukotriene E4 (LTE4). Its fundamental properties are summarized below.
| Property | Value | Citations |
| Molecular Weight | 406.87 g/mol | [1][2] |
| Chemical Formula | C₂₃H₁₈N₂O₃·HCl | [1][2] |
| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride | [1] |
| CAS Number | 146662-42-2 | [1][2] |
| Purity | ≥99% (HPLC) | [1][2] |
| Solubility | Soluble to 50 mM in DMSO | [2] |
| Physical Form | Solid | |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Biological Activity and Quantitative Data
This compound acts as a competitive antagonist at CysLT1 and CysLT2 receptors, thereby inhibiting the downstream effects of LTD4 and LTE4. These leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. The biological efficacy of SR2640 has been quantified in various in vitro and in vivo models.
| Parameter | Value | Experimental Model | Citations |
| pA₂ (LTD₄-induced contraction) | 8.7 | Guinea pig trachea | [1] |
| IC₅₀ ([³H]LTD₄ Binding Inhibition) | 23 nM | Guinea pig lung membranes | |
| IC₅₀ (LTD₄-induced inhibition of chemotaxis) | 38 nM | Canine polymorphonuclear leukocytes (PMNs) | |
| Inhibition of LTD₄-induced bronchoconstriction | 48% rightward shift in dose-response curve | Asthmatic patients (oral administration) |
Mechanism of Action: Signaling Pathway
Leukotriene D₄ (LTD₄) mediates its pro-inflammatory and bronchoconstrictive effects primarily through the CysLT₁ receptor, a G-protein coupled receptor (GPCR). SR2640 competitively binds to this receptor, preventing the initiation of the downstream signaling cascade.
Upon binding to the CysLT₁ receptor, LTD₄ activates a Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This surge in cytosolic Ca²⁺ is a key trigger for smooth muscle contraction and other cellular responses. SR2640 blocks the initial step of this pathway by preventing LTD₄ from binding to its receptor.
References
- 1. Mechanism of action of leukotriene D4 on guinea pig tracheal smooth muscle cells: roles of Ca++ influx and intracellular Ca++ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene D4 induced calcium changes in U937 cells may utilize mechanisms additional to inositol phosphate production that are pertussis toxin insensitive but are blocked by phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SR2640 Hydrochloride: A Leukotriene Receptor Antagonist for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR2640 hydrochloride is a well-characterized and commercially available small molecule widely utilized in preclinical research. Contrary to potential misconceptions, this compound is not a GPR139 agonist. Instead, it functions as a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the leukotriene D4 (LTD4) and leukotriene E4 (LTE4) receptors.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and key research findings to support its application in studies related to inflammatory and respiratory diseases.
Chemical Properties and Formulation
This compound, with the chemical name 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride, is a synthetic organic compound.[1][4] Its physicochemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 146662-42-2 (HCl), 105350-26-3 (free base) | [1][4] |
| Molecular Formula | C23H18N2O3・HCl | [1][4] |
| Molecular Weight | 406.87 g/mol | [1][2][3][4] |
| Purity | ≥99% | [3] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO (up to 81 mg/mL or 199.08 mM) | [1][2][3][6] |
| Storage | Store at -20°C for long-term storage. | [1] |
Mechanism of Action: Leukotriene Receptor Antagonism
This compound exerts its biological effects by competitively binding to and blocking the activation of cysteinyl leukotriene receptor 1 (CysLT1). This receptor is activated by the inflammatory lipid mediators LTD4 and LTE4. By inhibiting the binding of these leukotrienes, this compound prevents the downstream signaling cascades that lead to hallmark features of inflammation and allergic reactions, such as smooth muscle contraction, increased vascular permeability, and eosinophil migration.[1][3][5]
The primary signaling pathway initiated by LTD4 and LTE4 binding to CysLT1 involves the Gq family of G proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to the pro-inflammatory effects of cysteinyl leukotrienes.
Quantitative Data
The potency and selectivity of this compound have been determined in various in vitro and in vivo studies.
| Parameter | Species/System | Value | Reference |
| pA2 (LTD4-induced contraction) | Guinea pig trachea | 8.7 | [1][3][5] |
| IC50 ([3H]LTD4 binding) | Guinea pig lung membranes | 23 nM | [5] |
Experimental Protocols
In Vitro Smooth Muscle Contraction Assay
This assay is used to determine the potency of this compound in inhibiting LTD4-induced smooth muscle contraction.
Materials:
-
Isolated guinea pig trachea or ileum
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)
-
Leukotriene D4 (LTD4)
-
This compound
-
Isotonic transducer and data acquisition system
Protocol:
-
Prepare isolated tissue segments and mount them in an organ bath containing oxygenated physiological salt solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Generate a cumulative concentration-response curve for LTD4 to establish a baseline.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with varying concentrations of this compound for a predetermined period.
-
Generate a second cumulative concentration-response curve for LTD4 in the presence of this compound.
-
Analyze the data using Schild plot analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[5]
Radioligand Binding Assay
This assay measures the affinity of this compound for the CysLT1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing CysLT1 receptors (e.g., guinea pig lung membranes)
-
[3H]LTD4 (radiolabeled ligand)
-
This compound (unlabeled competitor)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Incubate the membrane preparation with a fixed concentration of [3H]LTD4 and varying concentrations of this compound in the incubation buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]LTD4.[5]
Research Applications
This compound is a valuable tool for investigating the role of cysteinyl leukotrienes in various physiological and pathological processes. Its primary research applications include:
-
Asthma and Allergic Rhinitis: To study the contribution of LTD4 and LTE4 to bronchoconstriction, airway hyperresponsiveness, and inflammation in animal models of these diseases.[5]
-
Inflammatory Bowel Disease: To explore the involvement of leukotrienes in the pathogenesis of intestinal inflammation.
-
Cardiovascular Disease: To investigate the role of CysLT1 receptors in cardiovascular inflammation and atherosclerosis.
-
Neuroinflammation: To study the potential contribution of leukotrienes to inflammatory processes in the central nervous system.
Safety and Handling
This compound is intended for research use only and is not for human or veterinary use.[1][4] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a potent and selective competitive antagonist of the LTD4 and LTE4 receptors, making it an indispensable tool for researchers investigating the biological roles of cysteinyl leukotrienes. This guide provides essential technical information to facilitate its effective use in a research setting. It is crucial for researchers to accurately identify the mechanism of action of their research tools, and in the case of this compound, its established role is as a leukotriene receptor antagonist.
References
SR2640 Hydrochloride: A Technical Review of its Preclinical Pharmacology as a Cysteinyl Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, targeting the pro-inflammatory actions of leukotriene D4 (LTD4) and leukotriene E4 (LTE4). This technical guide provides a comprehensive review of the preclinical literature on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action through signaling pathway and experimental workflow diagrams. The information presented is intended to support further research and drug development efforts in inflammatory and respiratory diseases.
Introduction
Cysteinyl leukotrienes (CysLTs), comprising LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1] Their effects, which include bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells, are mediated through specific G protein-coupled receptors, primarily the CysLT1 receptor.[1][2] this compound has been identified as a potent and selective competitive antagonist of LTD4 and LTE4 at the CysLT1 receptor, making it a valuable tool for investigating the role of this signaling pathway in disease and a potential therapeutic candidate.[3][4][5]
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the CysLT1 receptor, thereby preventing the binding of the endogenous ligands LTD4 and LTE4.[3] This antagonism blocks the downstream signaling cascade initiated by CysLT1 receptor activation.
Signaling Pathway
Activation of the CysLT1 receptor by its agonists, LTD4 and LTE4, primarily couples to Gq/11 proteins.[6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key event in mediating the contractile and pro-inflammatory effects of CysLTs. This compound, by blocking the initial ligand-receptor interaction, inhibits this entire signaling cascade.
References
- 1. Evaluation of Cysteinyl Leukotriene Signaling as a Therapeutic Target for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR 2640 hydrochloride | CAS 146662-42-2 | SR2640 | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 6. Inhibition by the LTD4 antagonist, SR2640, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SR2640 Hydrochloride in Eicosanoid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2. Eicosanoids, a class of signaling lipids derived from arachidonic acid, play a pivotal role in inflammatory processes. Among them, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are key mediators of asthma and other inflammatory conditions, inducing bronchoconstriction, vasodilation, and increased vascular permeability. This compound specifically targets the receptors for these leukotrienes, thereby inhibiting their pro-inflammatory effects. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action within the eicosanoid signaling cascade, detailed experimental protocols for its characterization, and a summary of its biological activities.
Introduction to Eicosanoid Signaling and the Role of Cysteinyl Leukotrienes
Eicosanoids are a large family of signaling molecules that includes prostaglandins (B1171923), thromboxanes, and leukotrienes. They are not stored pre-formed in cells but are synthesized from arachidonic acid upon cellular stimulation. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid to leukotriene A4 (LTA4). LTA4 is then further metabolized to either LTB4 or the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4.
The CysLTs exert their biological effects by binding to specific G-protein coupled receptors, primarily the CysLT1 and CysLT2 receptors. Activation of these receptors, particularly CysLT1, is strongly implicated in the pathophysiology of asthma and allergic rhinitis, leading to bronchoconstriction, eosinophil recruitment, and mucus production. Therefore, antagonists of these receptors are of significant therapeutic interest.
This compound: A Selective CysLT1/CysLT2 Receptor Antagonist
This compound is a synthetic molecule that acts as a potent and selective competitive antagonist at CysLT1 and CysLT2 receptors. Its chemical name is 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid hydrochloride. By binding to these receptors, this compound prevents the binding of the endogenous ligands LTD4 and LTE4, thereby blocking their downstream signaling and physiological effects.
Mechanism of Action
This compound's mechanism of action is based on competitive antagonism. It reversibly binds to the CysLT receptors, and in doing so, it inhibits the binding of the agonist leukotrienes. This antagonism has been demonstrated to be highly selective for the LTD4 and LTE4 receptors, with significantly less activity at the LTC4 binding site and negligible effects on other eicosanoid receptors, such as those for prostaglandins and thromboxanes.
Quantitative Data on the Biological Activity of this compound
The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.
Table 1: In Vitro Receptor Antagonism and Binding Affinity of this compound
| Parameter | Agonist | Preparation | Value | Reference |
| pA2 | LTD4 | Guinea Pig Trachea | 8.7 | |
| IC50 | [3H]LTD4 | Guinea Pig Lung Membranes | 23 nM |
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Agonist | Species | Dose Range | Effect | Reference |
| Bronchoconstriction | Intravenous LTD4 | Guinea Pig | 0.03-1.00 mg/kg | Dose-dependent rightward shift in the dose-response curve |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Organ Bath Assay for LTD4 Antagonism in Guinea Pig Trachea
This protocol is used to determine the antagonist potency (pA2 value) of this compound against LTD4-induced smooth muscle contraction.
Materials:
-
Male guinea pigs
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Leukotriene D4 (LTD4)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Prepare tracheal ring segments (2-3 mm wide).
-
Mount the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
To assess antagonist activity, pre-incubate the tracheal rings with various concentrations of this compound for a specified period (e.g., 30 minutes).
-
Generate cumulative concentration-response curves to LTD4 in the absence and presence of the antagonist.
-
Record the isometric contractions using force transducers.
-
Calculate the pA2 value using a Schild plot analysis. A slope not significantly different from unity is indicative of competitive antagonism.
Radioligand Binding Assay for CysLT Receptor Affinity
This assay determines the binding affinity (IC50 value) of this compound to the CysLT receptor.
Materials:
-
Guinea pig lung tissue
-
Tris-HCl buffer
-
[3H]LTD4 (radioligand)
-
Unlabeled LTD4
-
This compound
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a crude membrane fraction from guinea pig lung tissue by homogenization and centrifugation.
-
In a reaction tube, incubate the lung membranes with a fixed concentration of [3H]LTD4 (e.g., 0.4 nM) and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of unlabeled LTD4.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]LTD4.
In Vivo Bronchoconstriction Model in Guinea Pigs
This protocol assesses the in vivo efficacy of this compound in antagonizing LTD4-induced bronchoconstriction.
Materials:
-
Male guinea pigs
-
Anesthetic (e.g., pentobarbital)
-
Tracheal cannula and ventilator
-
Pressure transducer to measure pulmonary inflation pressure
-
Leukotriene D4 (LTD4)
-
This compound
Procedure:
-
Anesthetize a guinea pig and cannulate the trachea.
-
Artificially ventilate the animal at a constant volume and frequency.
-
Monitor pulmonary inflation pressure as an index of bronchoconstriction.
-
Administer this compound (or vehicle control) via an appropriate route (e.g., intravenously or orally) at various doses.
-
After a pre-determined time, challenge the animal with intravenous injections of increasing doses of LTD4.
-
Record the changes in pulmonary inflation pressure.
-
Construct dose-response curves for LTD4 in the presence and absence of this compound to assess the antagonist's effect. A rightward shift in the dose-response curve indicates antagonism.
Signaling Pathways and Visualizations
Eicosanoid Biosynthesis Pathway
The following diagram illustrates the major pathways of eicosanoid synthesis from arachidonic acid, highlighting the position of the leukotriene pathway.
Cysteinyl Leukotriene Signaling Pathway and the Point of this compound Intervention
This diagram illustrates the signaling cascade initiated by LTD4 binding to its receptor and how this compound blocks this pathway.
Experimental Workflow for In Vitro Antagonist Characterization
This diagram outlines the logical flow of the in vitro experiments to characterize a leukotriene receptor antagonist like this compound.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the CysLT1 and CysLT2 receptors. Its ability to block the actions of LTD4 and LTE4 makes it a valuable research tool for investigating the role of cysteinyl leukotrienes in various physiological and pathological processes, particularly in the context of inflammatory diseases such as asthma. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of eicosanoid signaling and drug development.
The Pharmacology of SR2640 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2. It specifically targets the actions of leukotriene D4 (LTD4) and leukotriene E4 (LTE4), key mediators in the inflammatory cascade, particularly in the context of asthma and allergic rhinitis. This document provides a comprehensive overview of the pharmacology of SR2640, detailing its mechanism of action, key quantitative data from preclinical studies, and the experimental protocols utilized for its characterization.
Introduction
Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are known to be major contributors to the pathophysiology of asthma and other inflammatory conditions. They elicit a range of biological effects, including bronchoconstriction, increased vascular permeability, and mucus hypersecretion, primarily through the activation of CysLT receptors.[1][2] this compound has been identified as a highly effective antagonist at these receptors, demonstrating promise in preclinical models for the treatment of leukotriene-driven diseases.
Mechanism of Action
This compound functions as a competitive antagonist at the CysLT1 and CysLT2 receptors.[3] This means that it binds reversibly to the same receptor site as the endogenous ligands, LTD4 and LTE4, without activating the receptor. By occupying the receptor, SR2640 prevents the binding of these pro-inflammatory leukotrienes, thereby inhibiting their downstream signaling pathways. This leads to a reduction in the pathophysiological responses associated with leukotriene activation.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro and in vivo experiments. The key pharmacological parameters are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Tissue | Agonist | Value | Reference |
| pA2 | Guinea Pig | Trachea | LTD4 | 8.7 | [2] |
| IC50 | Guinea Pig | Lung Membranes | [3H]LTD4 | 23 nM | [2] |
Table 2: In Vivo Activity of this compound
| Model | Species | Effect | Route of Administration | Dose Range | Reference |
| LTD4-induced Bronchoconstriction | Guinea Pig | Inhibition | Intravenous | 0.03 - 1.00 mg/kg | [2] |
| Antigen-induced Bronchoconstriction | Guinea Pig | Significant Inhibition | Intravenous | 1 mg/kg | [2] |
Experimental Protocols
The following sections detail the methodologies employed to characterize the pharmacological profile of this compound.
In Vitro Smooth Muscle Contraction Assay (Schild Plot Analysis)
This assay is used to determine the potency and competitive nature of an antagonist.
Objective: To determine the pA2 value of SR2640 against LTD4-induced contractions in isolated guinea pig trachea.
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2. The trachea is cut into a spiral strip or a chain of rings.
-
Organ Bath Setup: The tracheal preparation is mounted in an organ bath containing the physiological salt solution maintained at 37°C. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60 minutes), with regular washes.
-
Cumulative Concentration-Response Curve to LTD4: A cumulative concentration-response curve to LTD4 is established by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.
-
Antagonist Incubation: The tissue is washed, and this compound is added to the organ bath at a specific concentration and allowed to incubate for a predetermined time (e.g., 30 minutes).
-
Second Concentration-Response Curve: In the presence of SR2640, a second cumulative concentration-response curve to LTD4 is generated.
-
Schild Plot Analysis: The process is repeated with multiple concentrations of SR2640. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The pA2 value is the x-intercept of the regression line. A slope not significantly different from unity suggests competitive antagonism.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Objective: To determine the IC50 value of SR2640 for the LTD4 receptor in guinea pig lung membranes.
Methodology:
-
Membrane Preparation: Guinea pig lungs are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged at a low speed to remove cellular debris. The supernatant is then centrifuged at a high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The assay is typically performed in microcentrifuge tubes or a 96-well plate. The reaction mixture includes:
-
A fixed concentration of the radioligand (e.g., [3H]LTD4).
-
Increasing concentrations of the unlabeled competitor (this compound).
-
The prepared lung membranes.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed quickly with cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled LTD4) from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
In Vivo Bronchoconstriction Model
This model is used to assess the efficacy of a compound in a living organism.
Objective: To evaluate the ability of SR2640 to inhibit LTD4-induced bronchoconstriction in anesthetized guinea pigs.
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial respiration. A jugular vein is cannulated for intravenous administration of compounds.
-
Measurement of Bronchoconstriction: Bronchoconstriction is measured as an increase in pulmonary inflation pressure or a decrease in airflow.
-
LTD4 Challenge: A baseline is established, and then LTD4 is administered intravenously to induce bronchoconstriction.
-
Antagonist Administration: this compound is administered intravenously at various doses prior to the LTD4 challenge.
-
Data Analysis: The degree of inhibition of the LTD4-induced bronchoconstriction by SR2640 is calculated for each dose. A dose-response curve for the antagonistic effect is then constructed.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the LTD4 and LTE4 receptors. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models of leukotriene-mediated responses. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound for the potential treatment of asthma and other inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contractions of the guinea-pig ileum evoked by stimulation of the submucous plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
SR2640 Hydrochloride: A Technical Guide to a Potent Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SR2640 hydrochloride, a potent and selective antagonist of the cysteinyl leukotriene D4 and E4 (LTD4/LTE4) receptors. This document details its chemical properties, mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its role in the cysteinyl leukotriene signaling pathway.
Core Compound Information
IUPAC Name: 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride[1][2][3]
| Property | Value | Reference |
| CAS Number | 146662-42-2 | [1] |
| Molecular Formula | C23H18N2O3・HCl | [2] |
| Molecular Weight | 406.87 g/mol | [2] |
Mechanism of Action
This compound is a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[4][5] By binding to this receptor, it effectively blocks the downstream signaling cascade initiated by the binding of the inflammatory mediators LTD4 and LTE4. This antagonism has been demonstrated to inhibit key physiological responses associated with allergic and inflammatory conditions, such as smooth muscle contraction and neutrophil chemotaxis.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency and efficacy of this compound from in vitro and in vivo studies.
| Parameter | Value | Species/Tissue | Reference |
| pA2 (LTD4-induced contraction) | 8.7 | Guinea Pig Trachea | [1][4][5] |
| IC50 ([3H]LTD4 binding) | 23 nM | Guinea Pig Lung Membranes | [5] |
| IC50 (unlabelled LTD4 binding) | 2.2 nM | Guinea Pig Lung Membranes | [5] |
Signaling Pathway
The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators of inflammation. They exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor, which is a G-protein coupled receptor (GPCR). The binding of LTD4 or LTE4 to the CysLT1 receptor activates a signaling cascade that leads to various cellular responses, including smooth muscle contraction and inflammation. This compound acts by competitively inhibiting this initial binding step.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CysLT1 receptor.
1. Membrane Preparation:
-
Guinea pig lung tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of radiolabeled LTD4 (e.g., [3H]LTD4).
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled LTD4.
-
The reaction is incubated to equilibrium (e.g., 30 minutes at 25°C).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of this compound that inhibits 50% of specific [3H]LTD4 binding) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Smooth Muscle Contraction Assay
This assay measures the ability of this compound to inhibit LTD4-induced smooth muscle contraction.
1. Tissue Preparation:
-
A segment of guinea pig trachea or ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
The tissue is connected to an isometric force transducer to record changes in tension.
2. Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to LTD4 is generated by adding increasing concentrations of LTD4 to the organ bath and recording the contractile response.
-
The tissue is then washed, and this compound is added to the bath at a fixed concentration and incubated for a specific period.
-
A second cumulative concentration-response curve to LTD4 is then generated in the presence of this compound.
3. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximum response to a standard agonist (e.g., histamine (B1213489) or carbachol).
-
The concentration-response curves for LTD4 in the absence and presence of this compound are plotted.
-
A Schild plot analysis is performed to determine the pA2 value, which is a measure of the antagonist's potency.
Neutrophil Chemotaxis Assay
This assay assesses the effect of this compound on LTD4-induced neutrophil migration.
1. Neutrophil Isolation:
-
Neutrophils are isolated from fresh human or canine blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
-
The purified neutrophils are resuspended in a suitable buffer.
2. Chemotaxis Assay (Boyden Chamber):
-
A Boyden chamber or a similar multi-well migration plate with a porous membrane is used.
-
LTD4, as the chemoattractant, is placed in the lower chamber.
-
The isolated neutrophils, pre-incubated with or without this compound, are placed in the upper chamber.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 to allow for cell migration.
3. Quantification of Migration:
-
After the incubation period, the non-migrated cells on the upper surface of the membrane are removed.
-
The membrane is fixed and stained.
-
The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.
4. Data Analysis:
-
The chemotactic index is calculated as the fold increase in migrated cells in response to LTD4 compared to the buffer control.
-
The inhibitory effect of this compound is expressed as the percentage reduction in the LTD4-induced chemotactic response.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Guinea Pig Ileum [sheffbp.co.uk]
- 4. Frontiers | Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function [frontiersin.org]
- 5. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
SR2640 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SR2640 hydrochloride, a potent and selective antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors. This document consolidates key physicochemical and biological data, details established experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Data Presentation
The following tables summarize the essential quantitative data for this compound, facilitating easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride | [1][2] |
| IUPAC Name | 2-[3-(2-quinolinylmethoxy)anilino]benzoic acid hydrochloride | [3] |
| Molecular Formula | C₂₃H₁₈N₂O₃·HCl | [1][4] |
| Molecular Weight | 406.87 g/mol | [1][2][3][4][5] |
| CAS Number | 146662-42-2 | [1][2][4] |
| InChI Key | KDSYWFCTUKABKE-UHFFFAOYSA-N | [1][2][3] |
| Purity | ≥99% (HPLC) | [1][4] |
| Appearance | Solid powder | [2][3] |
| Solubility | Soluble to 50 mM in DMSO | [4][6] |
| Storage | Desiccate at room temperature. Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [3][4] |
Table 2: Biological Activity of this compound
| Parameter | Value | Description | Source(s) |
| Target(s) | Leukotriene D4 (LTD4) and E4 (LTE4) receptors | Potent and selective competitive antagonist | [1][2][4] |
| pA₂ | 8.7 | Inhibition of LTD4-induced guinea pig ileum and trachea contraction | [1][2][4] |
| IC₅₀ | 23 nM | Inhibition of 0.4 nM [³H]LTD4 binding to guinea-pig lung membranes |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Guinea Pig Ileum Contraction Assay
This ex vivo assay is a classical pharmacological preparation to assess the potency of smooth muscle contracting or relaxing agents and their antagonists.
Objective: To determine the antagonist potency (pA₂ value) of this compound against LTD4-induced contractions of isolated guinea pig ileum.
Methodology:
-
Tissue Preparation:
-
A male guinea pig is euthanized, and a segment of the terminal ileum is excised.
-
The ileum is cleaned of its contents and mesenteric attachments and placed in a bath of physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
A 2-3 cm segment of the ileum is mounted in an organ bath containing the physiological salt solution. One end is attached to a fixed point, and the other is connected to an isotonic force transducer to record contractions.
-
-
Equilibration:
-
The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension of approximately 0.5-1.0 g.
-
During equilibration, the tissue is washed with fresh physiological salt solution every 15 minutes.
-
-
LTD4 Concentration-Response Curve:
-
A cumulative concentration-response curve for LTD4 is established by adding increasing concentrations of LTD4 to the organ bath and recording the resulting contractions until a maximal response is achieved.
-
-
Antagonist Incubation:
-
The tissue is washed to remove the agonist and allowed to return to baseline.
-
A known concentration of this compound is added to the organ bath and incubated with the tissue for a predetermined period (e.g., 30 minutes).
-
-
Second LTD4 Concentration-Response Curve:
-
In the continued presence of this compound, a second cumulative concentration-response curve for LTD4 is generated.
-
-
Data Analysis:
-
The antagonistic effect of this compound is quantified by the rightward shift of the LTD4 concentration-response curve.
-
A Schild plot analysis is performed by repeating the experiment with multiple concentrations of this compound. The pA₂ value is determined from this analysis, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.
-
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a ligand for a specific receptor.
Objective: To determine the inhibitory concentration (IC₅₀) of this compound for the binding of radiolabeled LTD4 to its receptor in guinea pig lung membranes.
Methodology:
-
Membrane Preparation:
-
Guinea pig lungs are homogenized in a cold buffer solution.
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[7] The protein concentration of the membrane preparation is determined.
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
A fixed concentration of radiolabeled LTD4 (e.g., [³H]LTD4).
-
Increasing concentrations of unlabeled this compound (competitor).
-
The guinea pig lung membrane preparation.
-
-
Control wells are included for determining total binding (no competitor) and non-specific binding (a high concentration of unlabeled LTD4).
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove the unbound radioligand.[7]
-
-
Detection:
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of radioactivity on each filter is quantified using a scintillation counter.[7]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of this compound.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]LTD4.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: LTD4 Signaling Pathway and SR2640 Inhibition.
References
- 1. SR 2640 hydrochloride | CAS 146662-42-2 | SR2640 | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rndsystems.com [rndsystems.com]
- 5. scbt.com [scbt.com]
- 6. labsolu.ca [labsolu.ca]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
SR2640 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SR2640 hydrochloride, a potent and selective antagonist of the cysteinyl leukotriene D4 and E4 receptors. This document consolidates critical information on its supply, physicochemical properties, mechanism of action, and relevant experimental protocols to support its application in research and drug development.
Supplier and Physicochemical Information
This compound is available from several reputable suppliers catering to the research community. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: this compound Supplier Information
| Supplier | Catalog Number | Purity | Notes |
| R&D Systems | 1804 | ≥99% | Product is noted as discontinued, but the data remains for reference. |
| Tocris Bioscience | 1804 | ≥99% (HPLC) | Product is noted as discontinued. |
| Santa Cruz Biotechnology | sc-204902 | ≥99% | - |
| MedKoo Biosciences | 532780 | - | Research use only. |
| Selleck Chemicals | E2671 | 99.94% | Quality confirmed by NMR & HPLC. |
| LabSolutions | S286801 | 98% | - |
| US Biological Life Sciences | - | Highly Purified | Available in 10mg and 50mg pack sizes. |
| BOC Sciences | - | ≥99% by HPLC | - |
| Shanghai Topscience Co., Ltd. | ST9H9BC15D7A | 99.31% | Available through Sigma-Aldrich. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride | Tocris Bioscience |
| CAS Number | 146662-42-2 | Tocris Bioscience |
| Molecular Formula | C₂₃H₁₈N₂O₃·HCl | R&D Systems |
| Molecular Weight | 406.87 g/mol | R&D Systems |
| Solubility | Soluble to 50 mM in DMSO | R&D Systems |
| Storage | Desiccate at room temperature (powder); -20°C for long-term (powder); -80°C for 1 year (in solvent) | R&D Systems, Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, with a particularly high affinity for the Cysteinyl Leukotriene Receptor 1 (CysLT1R). By blocking the binding of LTD4 and LTE4 to CysLT1R, this compound effectively inhibits the downstream signaling cascade that mediates various inflammatory and allergic responses.
The activation of CysLT1R, a G-protein coupled receptor (GPCR), by its endogenous ligands initiates a signaling cascade primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration. This elevation in intracellular calcium is a key driver of smooth muscle contraction, a hallmark of asthmatic bronchoconstriction.
Furthermore, the activation of the CysLT1R can also stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk) pathway, which is involved in cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are representative and based on established methods for this class of compounds.
Guinea Pig Trachea Contraction Assay
This ex vivo assay is used to determine the potency of this compound in inhibiting LTD4-induced smooth muscle contraction.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118.1, KCl 4.7, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, and glucose 5)
-
Leukotriene D4 (LTD4)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
Procedure:
-
Euthanize a guinea pig and carefully dissect the trachea.
-
Place the trachea in ice-cold Krebs-Henseleit solution.
-
Cut the trachea into rings of 3-5 mm in length.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply a resting tension of 1.5 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Induce a submaximal contraction with an appropriate agonist (e.g., histamine (B1213489) or methacholine) to ensure tissue viability. Wash the tissues and allow them to return to baseline.
-
Add this compound at various concentrations to the organ baths and incubate for a predetermined time (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for LTD4 by adding increasing concentrations of LTD4 to the organ baths.
-
Record the isometric contractions and analyze the data to determine the pA2 value for this compound, which quantifies its antagonist potency. A Schild plot analysis can be performed to confirm competitive antagonism.
Radioligand Binding Assay
This in vitro assay measures the affinity of this compound for the CysLT1 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing CysLT1 receptor (e.g., from guinea pig lung or a recombinant cell line)
-
[³H]-LTD4 (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare cell membranes expressing the CysLT1 receptor.
-
In a 96-well plate, set up the binding reaction in a final volume of 250 µL.
-
For total binding, add assay buffer, [³H]-LTD4 (at a concentration near its Kd, e.g., 0.4 nM), and the membrane preparation.
-
For non-specific binding, add assay buffer, [³H]-LTD4, a high concentration of an unlabeled CysLT1R ligand (e.g., 10 µM LTD4), and the membrane preparation.
-
For competition binding, add assay buffer, [³H]-LTD4, varying concentrations of this compound, and the membrane preparation.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This cell-based assay measures the ability of this compound to inhibit LTD4-induced increases in intracellular calcium.
Materials:
-
A suitable cell line endogenously or recombinantly expressing CysLT1R (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
LTD4
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the calcium indicator dye loading buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 1 hour at 37°C to allow for dye loading.
-
During the incubation, prepare a plate containing various concentrations of this compound and another plate with LTD4.
-
Place the cell plate in the fluorescence plate reader.
-
Add the this compound solutions to the respective wells and incubate for a specified time.
-
Initiate the fluorescence reading and inject the LTD4 solution to stimulate the cells.
-
Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the concentration-dependent inhibition of the LTD4-induced calcium signal by this compound and calculate the IC50 value.
This technical guide provides a foundational understanding of this compound for its effective use in a research setting. For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.
Methodological & Application
Application Notes and Protocols for SR2640 Hydrochloride in Animal Models of Asthma
Introduction
Following a comprehensive review of publicly available scientific literature and databases, no specific information, experimental data, or research articles were found pertaining to "SR2640 hydrochloride" for use in animal models of asthma. This suggests that this compound is likely a compound that is not widely studied, is in a very early stage of development with no published data, or is an internal designation not yet disclosed in the public domain.
Therefore, the following application notes and protocols are presented as a generalized framework based on common methodologies used for evaluating novel therapeutic agents in preclinical asthma research. These should be adapted based on the specific pharmacological properties of this compound once they are known.
General Principles for Evaluating a Novel Compound in Animal Models of Asthma
Asthma is a complex inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1][2] Animal models are crucial tools for understanding the pathophysiology of asthma and for the preclinical evaluation of new therapeutics.[3][4] The most commonly used animal models are mice, rats, and guinea pigs, due to their cost-effectiveness and the availability of well-characterized allergic sensitization protocols.[3][5]
Experimental Workflow for a Novel Compound
Caption: A generalized workflow for the preclinical evaluation of a novel compound in animal models of asthma.
Key Experimental Protocols
Below are detailed protocols for common experiments used to assess the efficacy of a potential anti-asthma compound.
1. Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This is a widely used model to induce a Th2-mediated inflammatory response, characteristic of allergic asthma.[1][4]
-
Animals: BALB/c mice are often preferred as they are considered to have a Th2-biased immune response.[5]
-
Sensitization:
-
On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in 200 µL of saline.[1]
-
-
Challenge:
-
From days 21 to 27, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes daily.
-
-
Treatment:
-
This compound would be administered at various doses (determined by prior dose-ranging studies) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or inhalation) prior to each OVA challenge. A vehicle control group and a positive control group (e.g., treated with dexamethasone) should be included.
-
-
Outcome Measures (Assessed 24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measured using a whole-body plethysmograph in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cell influx (total cells, eosinophils, neutrophils, lymphocytes, and macrophages).
-
Cytokine Analysis: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA.[6]
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.
-
2. House Dust Mite (HDM)-Induced Allergic Asthma Model
This model is considered more clinically relevant as HDM is a common human allergen.[7]
-
Animals: C57BL/6 or BALB/c mice.
-
Sensitization and Challenge:
-
Mice are intranasally administered with a solution of HDM extract (e.g., 25 µg in 50 µL of saline) daily for 5 days a week for 2-4 weeks.
-
-
Treatment:
-
This compound would be administered prior to HDM challenges.
-
-
Outcome Measures: Similar to the OVA model, including AHR, BAL fluid analysis, cytokine profiling, and histopathology.
Potential Signaling Pathways to Investigate
The therapeutic efficacy of a novel anti-asthma compound would likely involve modulation of key inflammatory signaling pathways. While the specific target of this compound is unknown, here are some common pathways implicated in asthma that could be investigated.
Th2 Cytokine Signaling Pathway
The Th2 cytokines IL-4, IL-5, and IL-13 are central to the pathogenesis of allergic asthma, promoting eosinophilic inflammation, mucus production, and AHR.[8][9]
Caption: Simplified Th2 signaling cascade in allergic asthma.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation and is activated by various pro-inflammatory stimuli in asthma, leading to the expression of inflammatory cytokines, chemokines, and adhesion molecules.
References
- 1. Animal models of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of asthma and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scireq.com [scireq.com]
- 6. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
- 7. criver.com [criver.com]
- 8. Proinflammatory Pathways in the Pathogenesis of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pharmacotherapy for airway mucus hypersecretion in asthma and COPD: targeting intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR2640 Hydrochloride in Airway Hyperresponsiveness Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 hydrochloride is a potent, selective, and competitive antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2, with a particularly high affinity for the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1] Cysteinyl leukotrienes are powerful inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma and allergic rhinitis. They induce bronchoconstriction, increase microvascular permeability and edema, stimulate mucus secretion, and promote eosinophilic inflammation in the airways.[2] By blocking the action of these leukotrienes, this compound serves as a valuable pharmacological tool for investigating the role of the leukotriene pathway in airway hyperresponsiveness (AHR), a hallmark of asthma.[1][2] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of AHR.
Mechanism of Action
This compound exerts its effects by competitively binding to CysLT1 and CysLT2 receptors, thereby preventing the binding of endogenous leukotrienes LTD4 and LTE4.[1] This antagonism blocks the downstream signaling cascades that lead to airway smooth muscle contraction, inflammation, and other pathological features of asthma.
References
Application Notes and Protocols for SR2640 Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2, with a higher affinity for the CysLT1 receptor.[1][2][3] Cysteinyl leukotrienes (LTD4 and LTE4) are lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular diseases.[4] They exert their effects by binding to CysLT receptors, which are G-protein coupled receptors (GPCRs). The CysLT1 receptor, upon activation by LTD4, couples to a Gq protein, initiating a signaling cascade that results in increased intracellular calcium concentrations and subsequent cellular responses, including smooth muscle contraction and immune cell migration.[1][2] this compound, by blocking the binding of LTD4 and LTE4 to their receptors, effectively inhibits these downstream signaling events. These application notes provide detailed protocols for utilizing this compound in two key cell-based assays: a calcium mobilization assay and a neutrophil chemotaxis assay.
Mechanism of Action: CysLT1 Receptor Signaling Pathway
Leukotriene D4 (LTD4) binds to the CysLT1 receptor, a Gq protein-coupled receptor. This binding event triggers the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a key signal for various cellular responses. This compound acts as a competitive antagonist at the CysLT1 receptor, preventing LTD4 from binding and thereby inhibiting this entire signaling cascade.
References
- 1. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproducibility of leukotriene D4 inhalation challenge in asthmatics. Effect of a novel leukotriene D4/E4-antagonist (SR 2640) on leukotriene D4-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by the LTD4 antagonist, SR2640, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR2640 Hydrochloride in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to SR2640 Hydrochloride
This compound is a quinoline (B57606) derivative that acts as a selective antagonist for the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators involved in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By blocking the action of LTD4 and LTE4 at the CysLT1 receptor, this compound can inhibit key inflammatory processes such as bronchoconstriction, smooth muscle contraction, plasma exudation, and eosinophil migration.
Pharmacological Data
Mechanism of Action
This compound competitively binds to the CysLT1 receptor, preventing the binding of its endogenous ligands, LTD4 and LTE4. This antagonism blocks the downstream signaling cascade that leads to inflammatory responses.
Signaling Pathway of Leukotriene D4 and Inhibition by this compound
Caption: LTD4 signaling and SR2640 inhibition.
Quantitative Data Summary
Direct dosage data for this compound in rats is not available in the reviewed literature. The following table summarizes available data for SR2640 in guinea pigs and comparative data for another CysLT1 receptor antagonist, Montelukast, in rats. This information can be used to guide dose-selection for initial studies in rats.
| Compound | Species | Route of Administration | Dosage Range | Observed Effect |
| SR2640 | Guinea Pig | Intravenous (IV) | 0.03 - 1.0 mg/kg | Inhibition of LTD4-induced bronchoconstriction |
| Montelukast | Rat | Oral (PO) | 10 - 30 mg/kg/day | Reduction of inflammation in periodontitis and colitis models |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water, or as recommended by the supplier)
-
Sterile water for injection or appropriate solvent
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Protocol for Oral Administration (Suspension):
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the rats.
-
Weigh the this compound powder accurately.
-
In a sterile container, gradually add the powder to the vehicle while vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension for homogeneity before each administration.
-
Administer the suspension to the rats via oral gavage using an appropriate gauge gavage needle.
Protocol for Intravenous Administration (Solution):
Note: Solubility of this compound in aqueous solutions for IV injection should be confirmed. The use of a solubilizing agent may be necessary.
-
Determine the appropriate solvent for this compound for intravenous administration (e.g., saline with a co-solvent like DMSO, followed by dilution).
-
Prepare the dosing solution under sterile conditions.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Administer the solution via the tail vein or another appropriate intravenous route.
Experimental Workflow for In Vivo Study in a Rat Model of Inflammation
Caption: In vivo inflammation study workflow.
Considerations for In Vivo Studies in Rats
-
Dose Range Finding: Due to the lack of specific data for rats, a pilot study is highly recommended to determine the optimal and non-toxic dose range of this compound. Based on the guinea pig data, a starting intravenous dose could be in the range of 0.1 to 1 mg/kg. For oral administration, a higher dose range, potentially starting from 10 mg/kg, could be explored, taking into account the data from other oral leukotriene antagonists.
-
Pharmacokinetics: The oral bioavailability of the potassium salt of the active compound in SR2640 has been reported to be high in rats. However, the specific pharmacokinetic profile of this compound (e.g., half-life, Cmax, Tmax) should be determined to inform the dosing regimen.
-
Animal Model Selection: The choice of the rat model of disease (e.g., ovalbumin-induced asthma, carrageenan-induced paw edema, TNBS-induced colitis) will depend on the research question and the therapeutic area of interest.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a valuable tool for investigating the role of the CysLT1 receptor in various pathological conditions. While direct dosage information for in vivo studies in rats is limited, the data from other species and related compounds provide a rational starting point for experimental design. Careful dose-range finding studies and pharmacokinetic profiling are crucial first steps for successful and reproducible in vivo experiments with this compound in rats.
Application Notes and Protocols for SR2640 Hydrochloride in Guinea Pig Trachea Contraction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors 1 (CysLT1) and by extension, an inhibitor of the effects of leukotriene D4 (LTD4) and E4 (LTE4).[1][2] Cysteinyl leukotrienes are powerful inflammatory mediators involved in the pathophysiology of asthma and other allergic diseases, where they induce bronchoconstriction, mucus secretion, and airway edema. The guinea pig isolated trachea is a classical and reliable ex vivo model for studying the contractile and relaxant properties of compounds affecting airway smooth muscle. This document provides detailed application notes and protocols for utilizing this compound in a guinea pig trachea contraction assay to assess its inhibitory effects on LTD4-induced bronchoconstriction.
Data Presentation
The potency of this compound as a competitive antagonist of LTD4-induced guinea pig trachea contraction is summarized in the table below. The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
| Compound | Agonist | Preparation | Parameter | Value | Reference |
| This compound | Leukotriene D4 (LTD4) | Guinea Pig Ileum and Trachea | pA2 | 8.7 | [1] |
Signaling Pathways
The contraction of airway smooth muscle induced by LTD4 is primarily mediated through the CysLT1 receptor, a G-protein coupled receptor (GPCR). The binding of LTD4 to the CysLT1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction.[3] this compound acts by competitively blocking this receptor, thereby inhibiting the downstream signaling events.
Caption: LTD4 signaling pathway in airway smooth muscle contraction.
Experimental Protocols
The following is a detailed protocol for conducting a guinea pig trachea contraction assay to evaluate the inhibitory effect of this compound.
Materials and Reagents
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Leukotriene D4 (LTD4)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Distilled water
-
Ethanol (for stock solution preparation, if necessary)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Experimental Workflow
Caption: Workflow for the guinea pig trachea contraction assay.
Step-by-Step Procedure
-
Animal Preparation: Humanely euthanize a male Dunkin-Hartley guinea pig. Immediately dissect the trachea and place it in cold Krebs-Henseleit solution.
-
Tissue Preparation: Carefully clean the trachea of adhering connective tissue. Cut the trachea into rings of 2-3 mm in width.
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1 gram. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Test: After equilibration, assess the viability of the tracheal rings by inducing a contraction with a standard agonist such as potassium chloride (KCl, e.g., 60 mM) or histamine (B1213489) (e.g., 1 µM). Once a stable contraction is achieved, wash the tissues to return to baseline tension.
-
Antagonist Incubation: After the tissues have returned to a stable baseline, incubate the tracheal rings with the desired concentration of this compound (or vehicle as a control) for a pre-determined period, typically 30 minutes.
-
Agonist Challenge: Following the incubation period, construct a cumulative concentration-response curve for LTD4. Start with a low concentration of LTD4 and incrementally increase the concentration in the organ bath, allowing the contractile response to stabilize at each concentration before adding the next.
-
Data Acquisition and Analysis: Record the isometric tension continuously using a data acquisition system. Express the contractile responses as a percentage of the maximal contraction induced by the viability test agonist. For antagonist studies, calculate the pA2 value using a Schild plot analysis to quantify the potency of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CysLT1 receptor in airway smooth muscle physiology and pathophysiology. The guinea pig trachea contraction assay provides a robust and reproducible method for characterizing the inhibitory effects of this compound on LTD4-induced bronchoconstriction. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the fields of respiratory pharmacology and drug development.
References
Application Notes and Protocols for Calcium Imaging Assay with SR2640 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Cysteinyl leukotrienes (CysLTs), such as leukotriene D4 (LTD4) and leukotriene E4 (LTE4), are inflammatory lipid mediators that play a crucial role in the pathophysiology of various inflammatory diseases, including asthma.[3][4] The CysLT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its ligands, couples to the Gq alpha subunit.[5][6] This activation initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[5] This increase in intracellular Ca²⁺ is a key signaling event that mediates the pro-inflammatory effects of CysLTs.
Calcium imaging assays provide a robust and high-throughput method to screen and characterize CysLT1 receptor antagonists like this compound by directly measuring the inhibition of agonist-induced intracellular calcium mobilization.
Data Presentation
The following table summarizes the pharmacological data for this compound. It is important to note that potency values can vary depending on the specific experimental conditions and assay format.
| Compound | Target | Action | Potency | Assay System | Reference |
| This compound | CysLT1 Receptor | Antagonist | pA₂ = 8.7 | Guinea pig trachea contraction (LTD4-induced) | [2] |
| IC₅₀ = 23 nM | [³H]LTD4 binding to guinea pig lung membranes | [2] | |||
| Leukotriene D4 (LTD4) | CysLT1 Receptor | Agonist | EC₅₀ ≈ 0.58 nM | LTD4-induced bronchoconstriction in human small bronchioles | [7] |
Signaling Pathway
The following diagram illustrates the signaling pathway of the CysLT1 receptor and the mechanism of action of this compound.
References
- 1. Inhibition by the LTD4 antagonist, SR2640, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural diversity of leukotriene G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CysLT1 Receptor Activation Decreases Na+/K+‐ATPase Activity via PKC‐Mediated Mechanisms in Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific leukotriene receptors couple to distinct G proteins to effect stimulation of alveolar macrophage host defense functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SR2640 Hydrochloride in Human Polymorphonuclear Leukocyte Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1] Leukotrienes are lipid mediators that play a crucial role in inflammatory responses. Specifically, LTD4 has been shown to modulate the chemotactic activity of human polymorphonuclear leukocytes (PMNs), also known as neutrophils. This document provides detailed application notes and experimental protocols for utilizing this compound in human PMN chemotaxis assays. It also summarizes the available data on its effects and outlines the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects by blocking the action of LTD4 on its receptor on the surface of human PMNs. LTD4 is known to increase cytosolic free calcium and inositol (B14025) phosphates in these cells, which is associated with a modulation of their chemotactic response.[1] By competitively binding to the LTD4 receptor, this compound inhibits these downstream signaling events, thereby antagonizing the effects of LTD4 on neutrophil migration.
Data Presentation
The following table summarizes the known effects of this compound and related compounds on polymorphonuclear leukocyte functions.
| Compound/Parameter | Species | Assay | Effect | Quantitative Data | Reference |
| This compound | Human | PMN Chemotaxis | Inhibits LTD4-attenuation of chemotaxis | - | [1] |
| This compound | Human | Intracellular Signaling | Inhibits LTD4-induced increases in cytosolic free calcium and inositol phosphates | - | [1] |
| LTD4 | Canine | PMN Chemotaxis (towards LTB4) | Inhibited directed migration | IC50: 38 nM | [2] |
| LTD4 | Canine | PMN Aggregation | Induced reversible aggregation | EC50: 36 nM | [2] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of LTD4 in human polymorphonuclear leukocytes and the inhibitory action of this compound.
Caption: LTD4 signaling pathway in PMNs and the inhibitory site of SR2640.
Experimental Protocols
Human Polymorphonuclear Leukocyte (PMN) Isolation
A standard method for isolating PMNs from human peripheral blood is density gradient centrifugation.
Materials:
-
Anticoagulated (e.g., with heparin or EDTA) whole human blood
-
Ficoll-Paque PLUS or similar density gradient medium
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Dextran T-500
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
Protocol:
-
Dilute the anticoagulated blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the erythrocyte/granulocyte pellet.
-
Resuspend the pellet in HBSS and add Dextran T-500 to a final concentration of 1%.
-
Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes on ice to lyse any remaining red blood cells.
-
Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes.
-
Wash the cell pellet twice with HBSS.
-
Resuspend the final PMN pellet in the desired assay medium (e.g., HBSS with 0.1% BSA) and determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
PMN Chemotaxis Assay using a Boyden Chamber
The Boyden chamber assay is a widely used method to assess chemotaxis.
Materials:
-
Isolated human PMNs
-
Boyden chamber apparatus (or Transwell® inserts with 3-5 µm pores)
-
Chemoattractant (e.g., Leukotriene B4 (LTB4) or f-Met-Leu-Phe (fMLP))
-
Leukotriene D4 (LTD4)
-
This compound
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Fixative (e.g., methanol)
-
Stain (e.g., Giemsa or Diff-Quik)
-
Microscope
Protocol:
-
Prepare the chemoattractant solution in the assay medium and add it to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate the isolated PMNs with different concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Following pre-incubation with SR2640, add LTD4 to the PMN suspensions to simulate the conditions where chemotaxis is modulated. A concentration range for LTD4 should be determined empirically.
-
Add the PMN suspension to the upper chamber (the Transwell® insert).
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the membrane with methanol (B129727) and stain with a suitable stain to visualize the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for the SR2640-treated groups compared to the vehicle control.
Experimental Workflow Diagram
Caption: Workflow for the PMN chemotaxis assay with this compound.
Concluding Remarks
This compound is a valuable tool for studying the role of the LTD4/LTE4 signaling pathway in human polymorphonuclear leukocyte chemotaxis. The protocols and information provided herein offer a framework for researchers to design and execute experiments to further elucidate the immunomodulatory effects of this compound. Careful optimization of cell numbers, incubation times, and reagent concentrations is recommended for achieving robust and reproducible results.
References
Application Notes and Protocols for SR2640 Hydrochloride in Leukotriene Signaling Pathway Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 and E4 (LTD4 and LTE4) receptors.[1][2][3][4][5] Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid, playing a pivotal role in the pathophysiology of various inflammatory diseases, most notably asthma.[6][7][8] The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) exert their effects through binding to specific G-protein coupled receptors, primarily the CysLT1 receptor.[6][9] Activation of this receptor triggers a signaling cascade leading to bronchoconstriction, increased vascular permeability, and mucus secretion.[7][8] By competitively blocking the binding of LTD4 and LTE4 to their receptors, this compound serves as a valuable pharmacological tool for elucidating the role of these mediators in cellular and in vivo models of inflammation.[1][10] These application notes provide detailed protocols for utilizing this compound in key experimental assays to investigate leukotriene signaling pathways.
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₈N₂O₃·HCl | [5] |
| Molecular Weight | 406.87 g/mol | [5] |
| CAS Number | 105350-26-3 | [5] |
| Appearance | Solid | N/A |
| Purity | ≥98% | N/A |
| Solubility | Soluble in DMSO | N/A |
Data Presentation: In Vitro and In Vivo Activity of this compound
The following tables summarize the quantitative data on the biological activity of this compound from various studies.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | Species/Tissue | Assay | Value | Reference |
| pA₂ | Guinea Pig Trachea | LTD₄-induced contraction | 8.7 | [1] |
| IC₅₀ | Guinea Pig Lung Membranes | [³H]LTD₄ Binding | 23 nM | [1] |
| Ki (for LTD₄ receptor) | N/A | N/A | N/A | N/A |
Note: Further studies are needed to determine the Ki value.
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Endpoint | Treatment Protocol | Result | Reference |
| Ovalbumin-sensitized Guinea Pig | Antigen-induced bronchoconstriction | 1 mg/kg, i.v. | Significant inhibition | [1] |
| LTD₄-challenged Guinea Pig | LTD₄-induced bronchoconstriction | 0.03 - 1.0 mg/kg, i.v. | Dose-dependent rightward shift of the dose-response curve | [1] |
Experimental Protocols
Radioligand Binding Assay for CysLT₁ Receptor
This protocol describes a method to determine the binding affinity of this compound for the CysLT₁ receptor using radiolabeled LTD₄.
Materials:
-
[³H]LTD₄ (specific activity ~40-60 Ci/mmol)
-
This compound
-
Unlabeled LTD₄
-
Membrane preparation from a source rich in CysLT₁ receptors (e.g., guinea pig lung tissue or CHO cells overexpressing the human CysLT₁ receptor)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 10 mM CaCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]LTD₄ (final concentration ~0.5-1 nM) and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of [³H]LTD₄ and 50 µL of a high concentration of unlabeled LTD₄ (e.g., 1 µM).
-
Competition Binding: 50 µL of [³H]LTD₄ and 50 µL of varying concentrations of this compound.
-
-
Incubation: Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well. Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonism of this compound on LTD₄-induced intracellular calcium mobilization in a cell-based assay.
Materials:
-
CHO cells stably expressing the human CysLT₁ receptor (or another suitable cell line)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
LTD₄
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture the CysLT₁ receptor-expressing cells in the appropriate medium supplemented with FBS and antibiotics. Seed the cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C in the dark.
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Compound Pre-incubation: Add 50 µL of varying concentrations of this compound (or vehicle control) to the respective wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux: Place the plate in the fluorescence microplate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Agonist Injection: Record a stable baseline fluorescence for 10-20 seconds. Then, using the instrument's injector, add 50 µL of LTD₄ (at a concentration that elicits a submaximal response, e.g., EC₈₀) to each well.
-
Data Recording: Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data by expressing the response in each well as a percentage of the control response (cells treated with LTD₄ in the absence of the antagonist). Plot the percentage of inhibition against the concentration of this compound and calculate the IC₅₀ value using a four-parameter logistic equation.
In Vitro Guinea Pig Tracheal Ring Contraction Assay
This protocol details the procedure for evaluating the inhibitory effect of this compound on LTD₄-induced smooth muscle contraction in isolated guinea pig tracheal rings.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
LTD₄
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Place the trachea in cold Krebs-Henseleit solution. Carefully remove adhering connective tissue and cut the trachea into 3-5 mm wide rings.
-
Mounting: Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Apply an initial tension of 1 g to each ring and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Pre-treatment: Add indomethacin (to a final concentration of 10 µM) to the organ baths to inhibit the production of prostaglandins. Incubate for 30 minutes.
-
Antagonist Incubation: Add varying concentrations of this compound (or vehicle control) to the organ baths and incubate for 30 minutes.
-
LTD₄ Challenge: Generate a cumulative concentration-response curve to LTD₄ by adding increasing concentrations of LTD₄ to the organ baths. Record the contractile response after each addition until a maximal response is achieved.
-
Data Analysis: Express the contractile responses as a percentage of the maximum contraction induced by a standard contractile agent (e.g., KCl or histamine). Plot the concentration-response curves for LTD₄ in the absence and presence of different concentrations of this compound. The antagonistic potency of this compound can be determined by calculating the pA₂ value from a Schild plot.
In Vivo Ovalbumin-Sensitized Guinea Pig Asthma Model
This protocol provides a general framework for investigating the in vivo efficacy of this compound in a guinea pig model of allergic asthma.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (adjuvant)
-
This compound
-
Anesthetic (e.g., urethane)
-
Tracheal cannula
-
Ventilator
-
Pressure transducer to measure pulmonary inflation pressure
Procedure:
-
Sensitization: Sensitize guinea pigs by intraperitoneal injection of OVA (e.g., 100 µg) emulsified in aluminum hydroxide on day 0 and day 7.
-
Drug Administration: On the day of the experiment (e.g., day 21), anesthetize the guinea pigs. Administer this compound (e.g., 0.1 - 1 mg/kg) or vehicle intravenously.
-
Surgical Preparation: Perform a tracheotomy and insert a cannula into the trachea. Connect the animal to a ventilator. Monitor pulmonary inflation pressure via a side arm of the tracheal cannula connected to a pressure transducer.
-
Antigen Challenge: After a stable baseline is established, challenge the animals with an intravenous injection of OVA (e.g., 0.1-0.5 mg/kg).
-
Measurement of Bronchoconstriction: Record the increase in pulmonary inflation pressure, which reflects the degree of bronchoconstriction, for at least 15 minutes after the antigen challenge.
-
Data Analysis: Calculate the peak increase in pulmonary inflation pressure for each animal. Compare the bronchoconstrictor response in the this compound-treated groups to the vehicle-treated control group. Express the data as the mean ± SEM and analyze for statistical significance using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualizations
Caption: Leukotriene Signaling Pathway and the site of action for this compound.
Caption: A generalized experimental workflow for in vitro characterization of SR2640.
Caption: SR2640 competitively antagonizes the CysLT1 receptor, blocking LTD4 binding.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. A simple and sensitive radioreceptor assay for leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for SR2640 Hydrochloride in Smooth Muscle Contraction Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2, with a notably high affinity for the receptors stimulated by leukotriene D4 (LTD4) and leukotriene E4 (LTE4). Cysteinyl leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of various inflammatory diseases, including asthma, where they induce potent bronchoconstriction and other inflammatory responses. In the context of smooth muscle physiology, this compound serves as a valuable pharmacological tool to investigate the mechanisms of leukotriene-mediated smooth muscle contraction. Its ability to competitively inhibit the binding of LTD4 and LTE4 to their receptors allows for the elucidation of the signaling pathways involved in smooth muscle contraction and for the screening and characterization of novel therapeutic agents targeting this pathway.
These application notes provide detailed protocols for utilizing this compound in in vitro smooth muscle contraction experiments, specifically focusing on the widely used guinea pig ileum and trachea preparations.
Mechanism of Action
Leukotriene D4 (LTD4) and E4 (LTE4) are potent spasmogens, inducing contraction of smooth muscle in various tissues, including the airways and the gastrointestinal tract. Their effects are mediated through the activation of CysLT1 receptors, which are G-protein coupled receptors. The binding of LTD4 to its receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i). This increase is a result of both the influx of extracellular calcium and the release of calcium from intracellular stores, such as the sarcoplasmic reticulum. The elevated [Ca2+]i activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent smooth muscle cell contraction. Additionally, evidence suggests the involvement of a partially calcium-independent pathway in LTD4-induced smooth muscle contraction, which may involve the activation of Protein Kinase C (PKC).
This compound acts as a competitive antagonist at the CysLT1 receptor. It binds to the receptor at the same site as LTD4 but does not activate it. By occupying the receptor, this compound prevents LTD4 from binding and initiating the signaling cascade that leads to muscle contraction. This competitive antagonism can be quantified by determining the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
Data Presentation
The following table summarizes the quantitative data for this compound in smooth muscle contraction experiments.
| Parameter | Value | Tissue Preparation | Agonist | Reference |
| pA2 | 8.7 | Guinea Pig Trachea | LTD4 | |
| IC50 (binding) | 23 nM | Guinea Pig Lung Membranes | [3H]LTD4 |
Experimental Protocols
Protocol 1: Determination of the pA2 Value of this compound against LTD4-Induced Contractions in Isolated Guinea Pig Trachea
This protocol describes the procedure for determining the potency of this compound as a competitive antagonist of LTD4-induced contractions in guinea pig tracheal smooth muscle using the Schild plot analysis.
Materials and Reagents:
-
Male Hartley guinea pigs (250-700 g)
-
This compound
-
Leukotriene D4 (LTD4)
-
Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)
-
Distilled water
-
Carbogen gas (95% O2 / 5% CO2)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into rings of 4-5 mm in length.
-
Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply an initial resting tension of 1.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Cumulative Concentration-Response Curve for LTD4:
-
After the equilibration period, obtain a cumulative concentration-response curve for LTD4. Start with a low concentration (e.g., 10-10 M) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal contraction is achieved.
-
Wash the tissue repeatedly until the baseline tension is restored.
-
-
Antagonism with this compound:
-
Incubate a tracheal ring with a known concentration of this compound (e.g., 10-8 M) for a predetermined period (e.g., 30 minutes).
-
In the continued presence of this compound, obtain a second cumulative concentration-response curve for LTD4.
-
Wash the tissue thoroughly to remove both the agonist and antagonist.
-
Repeat the antagonism protocol with at least two other increasing concentrations of this compound (e.g., 10-7 M and 10-6 M) on separate tracheal rings or after a sufficient washout period on the same tissue, ensuring the response to LTD4 returns to the initial control level.
-
-
Data Analysis and Schild Plot:
-
For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of LTD4 in the presence of the antagonist to the EC50 of LTD4 in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[SR2640]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.
-
Protocol 2: Investigation of this compound's Effect on LTD4-Induced Contractions in Isolated Guinea Pig Ileum
This protocol outlines a method to assess the inhibitory effect of this compound on the contractile response of guinea pig ileal smooth muscle to LTD4.
Materials and Reagents:
-
Male guinea pigs (300-400 g)
-
This compound
-
Leukotriene D4 (LTD4)
-
Tyrode's solution (composition in mM: NaCl 137.0, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaHCO3 11.9, NaH2PO4 0.4, glucose 5.6)
-
Distilled water
-
Aeration gas (95% O2 / 5% CO2)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum and place it in cold Tyrode's solution.
-
Gently remove the contents of the ileum and cut segments of approximately 2-3 cm in length.
-
Mount each segment in a 10 mL organ bath containing Tyrode's solution at 37°C, aerated with 95% O2 / 5% CO2.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 10-15 minutes.
-
-
Control Contractions:
-
Elicit a contractile response by adding a submaximal concentration of LTD4 (e.g., a concentration that produces approximately 50-70% of the maximal response, determined from a prior concentration-response curve).
-
Once the contraction has reached a plateau, wash the tissue to return to baseline. Repeat this step to ensure reproducible contractions.
-
-
Inhibition by this compound:
-
Pre-incubate the ileal segment with a specific concentration of this compound (e.g., 10-7 M) for 20-30 minutes.
-
After the incubation period, add the same submaximal concentration of LTD4 in the presence of this compound and record the contractile response.
-
Wash the tissue thoroughly.
-
Repeat the procedure with different concentrations of this compound to determine a concentration-dependent inhibition.
-
-
Data Analysis:
-
Express the contractile response to LTD4 in the presence of this compound as a percentage of the control response (in the absence of the antagonist).
-
Plot the percentage of inhibition against the logarithm of the concentration of this compound to generate a concentration-inhibition curve.
-
From this curve, the IC50 value (the concentration of this compound that causes 50% inhibition of the LTD4-induced contraction) can be determined.
-
Mandatory Visualizations
Caption: LTD4 Signaling Pathway in Smooth Muscle Contraction and Inhibition by SR2640.
Caption: Workflow for Determining the pA2 Value of this compound.
SR2640 Hydrochloride: A Potent and Selective CysLT1 Receptor Antagonist for Research Applications
For Researchers, Scientists, and Drug Development Professionals
December 12, 2025
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. They are responsible for bronchoconstriction, increased vascular permeability, edema formation, and mucus secretion. By specifically blocking the action of LTD₄ and LTE₄ at the CysLT1 receptor, this compound serves as an invaluable tool for researchers studying the physiological and pathological roles of this signaling pathway. This document provides detailed application notes and protocols for the use of this compound in CysLT1 receptor studies.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride |
| Molecular Formula | C₂₃H₁₈N₂O₃ · HCl |
| Molecular Weight | 406.87 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (up to 50 mM) |
| Storage | Store at 2-8°C. Desiccate. |
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates high potency for the CysLT1 receptor and selectivity over other related receptors. The following tables summarize the quantitative data from various in vitro assays.
Table 1: CysLT1 Receptor Binding Affinity and Functional Antagonism
| Assay Type | Ligand | Preparation | Species | IC₅₀ (nM) | pA₂ | Reference |
| Radioligand Binding | [³H]LTD₄ | Guinea pig lung membranes | Guinea Pig | 23 | - | [1] |
| Tracheal Contraction | LTD₄ | Isolated trachea | Guinea Pig | - | 8.7 | [1] |
| Ileum Contraction | LTD₄ | Isolated ileum | Guinea Pig | - | - | [1] |
Table 2: Selectivity Profile
| Receptor/Target | Assay Type | Species | Activity | Reference |
| Histamine H₁ Receptor | Guinea pig trachea contraction | Guinea Pig | No inhibition of histamine-induced contraction | [1] |
| LTC₄-induced contraction | Guinea pig ileum contraction | Guinea Pig | Much less potent in reducing LTC₄-induced contractions | [1] |
| Muscarinic Receptors | Carbachol-induced calcium mobilization | Human (inferred from similar compounds) | No effect on carbachol-induced rise in intracellular Ca²⁺ | [2] |
Signaling Pathways and Experimental Workflows
CysLT1 Receptor Signaling Pathway
Activation of the CysLT1 receptor by its endogenous ligands, LTD₄ and LTE₄, initiates a signaling cascade primarily through the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events culminate in the characteristic physiological responses associated with CysLT1 receptor activation. This compound acts by competitively blocking the initial binding of the cysteinyl leukotrienes to the receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the key steps in determining the binding affinity of this compound for the CysLT1 receptor using a competitive radioligand binding assay.
Experimental Protocols
CysLT1 Receptor Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand ([³H]LTD₄).
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the CysLT1 receptor (e.g., guinea pig lung membranes).
-
Radioligand: [³H]LTD₄.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled LTD₄ or another CysLT1 antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well microplates.
-
Glass fiber filter mats (pre-soaked in polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize CysLT1-expressing tissue or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + [³H]LTD₄ + assay buffer.
-
Non-specific Binding: Receptor membranes + [³H]LTD₄ + high concentration of unlabeled LTD₄.
-
Competition: Receptor membranes + [³H]LTD₄ + serial dilutions of this compound.
-
-
Incubation: Add the components to the wells. The final concentration of [³H]LTD₄ should be at or below its Kd. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of SR2640 that inhibits 50% of specific [³H]LTD₄ binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist like LTD₄.
Materials:
-
Cell Line: A cell line stably expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Agonist: LTD₄.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the CysLT1-expressing cells into the 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Use the automated injector to add a fixed concentration of LTD₄ (typically at its EC₈₀) to each well.
-
Immediately begin recording the change in fluorescence intensity over time (e.g., for 1-2 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Plot the percentage of inhibition of the LTD₄-induced calcium response against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Guinea Pig Tracheal Ring Contraction Assay
This ex vivo assay assesses the functional antagonism of this compound on smooth muscle contraction induced by LTD₄.
Materials:
-
Male guinea pigs.
-
Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).
-
Organ bath system with isometric force transducers.
-
Agonist: LTD₄.
-
Test Compound: this compound.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings, approximately 2-3 mm in width.
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with washes every 15-20 minutes.
-
Contraction and Antagonism:
-
To determine the pA₂, generate cumulative concentration-response curves to LTD₄ in the absence and presence of increasing, fixed concentrations of this compound.
-
Pre-incubate the tissues with this compound for a set period (e.g., 30 minutes) before starting the LTD₄ concentration-response curve.
-
-
Data Analysis:
-
Measure the magnitude of contraction at each LTD₄ concentration.
-
Construct Schild plots by plotting the log(dose ratio - 1) against the log concentration of SR2640. The dose ratio is the ratio of the EC₅₀ of LTD₄ in the presence of SR2640 to the EC₅₀ of LTD₄ in its absence.
-
The x-intercept of the Schild plot provides the pA₂ value, which is a measure of the antagonist's potency. A slope not significantly different from unity is indicative of competitive antagonism.
-
In Vivo Application: Ovalbumin-Induced Asthma Model
This compound can be used to investigate the role of the CysLT1 receptor in animal models of asthma. A common model is the ovalbumin (OVA)-induced allergic airway inflammation model in mice or guinea pigs.
General Protocol Outline (Mouse Model):
-
Sensitization: Sensitize animals by intraperitoneal injection of OVA emulsified in an adjuvant (e.g., alum) on specific days (e.g., day 0 and day 14).
-
Challenge: Challenge the sensitized animals with an aerosolized solution of OVA for a set duration on several consecutive days (e.g., days 21-23).
-
Treatment: Administer this compound (or vehicle control) via an appropriate route (e.g., oral gavage) at a predetermined time before each OVA challenge.
-
Assessment: 24-48 hours after the final challenge, assess various asthma-related parameters, including:
-
Airway Hyperresponsiveness: Measure the response to bronchoconstrictors like methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Quantify inflammatory cell infiltration (e.g., eosinophils).
-
Lung Histology: Examine mucus production, goblet cell hyperplasia, and inflammatory cell infiltration in lung tissue sections.
-
Cytokine Levels: Measure Th2-associated cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates.
-
This model allows for the evaluation of SR2640's efficacy in mitigating key features of allergic asthma, providing insights into the therapeutic potential of CysLT1 receptor antagonism.
Conclusion
This compound is a well-characterized and valuable pharmacological tool for the investigation of CysLT1 receptor function. Its high potency and selectivity make it suitable for a range of in vitro, ex vivo, and in vivo studies aimed at elucidating the role of cysteinyl leukotrienes in health and disease. The protocols provided herein offer a foundation for researchers to effectively utilize this compound in their CysLT1 receptor-related research endeavors.
References
Orally Active Administration of SR2640 Hydrochloride In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2.[1][2][3] It specifically targets the actions of leukotriene D4 (LTD4) and leukotriene E4 (LTE4), which are key inflammatory mediators in the pathophysiology of asthma and other allergic and inflammatory conditions.[1][2][3] Notably, this compound has demonstrated oral activity in vivo, making it a valuable tool for preclinical research into the role of the leukotriene pathway in various disease models.[3]
These application notes provide a comprehensive overview of the in vivo administration of this compound, including quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
In Vitro Potency of SR2640
| Parameter | Species | Tissue | Value | Reference |
| pA2 | Guinea Pig | Ileum | 8.7 | [1][3] |
| pA2 | Guinea Pig | Trachea | 8.7 | [1][3] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.
In Vivo Efficacy of Oral SR2640 in an Asthma Model
| Study | Model | Treatment | Outcome | Result | Reference |
| Frølund et al. (1991) | LTD4-induced bronchoconstriction in asthmatic patients | Oral SR2640 | Shift in LTD4 dose-response curve | 48% shift to the right compared to placebo |
Signaling Pathway
The binding of leukotriene D4 (LTD4) to its G-protein coupled receptor, CysLT1R, triggers a signaling cascade that culminates in the key pathological features of asthma, including bronchoconstriction and inflammation. SR2640 acts as a competitive antagonist at this receptor, blocking the initiation of this cascade.
Experimental Protocols
General Workflow for In Vivo Oral Administration of this compound
The following diagram outlines a typical workflow for evaluating the efficacy of orally administered this compound in a preclinical animal model.
Detailed Protocol for Oral Administration in a Guinea Pig Model of Bronchoconstriction
This protocol is adapted from the principles described in the study by Ahnfelt-Ronne et al. (1988).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Leukotriene D4 (LTD4)
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Oral gavage needles
-
Whole-body plethysmograph for measuring bronchoconstriction
Procedure:
-
Animal Acclimatization: House the guinea pigs in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the animals.
-
Prepare the vehicle control solution.
-
-
Dosing:
-
Fast the animals overnight with free access to water.
-
Administer this compound or vehicle via oral gavage at a predetermined time before the LTD4 challenge (e.g., 1-2 hours). The volume administered should be appropriate for the animal's size (e.g., 1-2 ml/kg).
-
-
LTD4 Challenge:
-
Anesthetize the guinea pigs.
-
Expose the animals to an aerosolized solution of LTD4. The concentration of LTD4 should be predetermined to induce a submaximal bronchoconstrictor response.
-
-
Measurement of Bronchoconstriction:
-
Immediately after the LTD4 challenge, place the animals in a whole-body plethysmograph.
-
Measure changes in airway resistance or other relevant parameters of lung function for a specified period.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the LTD4-induced bronchoconstriction by this compound compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol for Assessing Effects on Leukocyte Function
This protocol is based on the study by Thomsen and Ahnfelt-Ronne (1989), which investigated the effect of SR2640 on canine polymorphonuclear leukocytes (PMNs). While the original study was in vitro, an in vivo adaptation would involve the following steps.
Materials:
-
This compound
-
Vehicle
-
Beagle dogs
-
Chemoattractant (e.g., LTB4)
-
Materials for isolating PMNs from blood
-
Boyden chambers or similar apparatus for chemotaxis assays
Procedure:
-
Animal Dosing: Administer this compound or vehicle orally to the dogs at a specified dose and time before blood collection.
-
Blood Collection: Collect whole blood samples from the dogs at predetermined time points after dosing.
-
PMN Isolation: Isolate PMNs from the whole blood using standard cell separation techniques (e.g., density gradient centrifugation).
-
Chemotaxis Assay:
-
Assess the chemotactic response of the isolated PMNs towards a chemoattractant like LTB4 using a Boyden chamber assay.
-
Quantify the number of migrated cells.
-
-
Data Analysis: Compare the chemotactic activity of PMNs from SR2640-treated animals to that of PMNs from vehicle-treated animals to determine the in vivo effect of SR2640 on leukocyte function.
Conclusion
This compound is a valuable research tool for investigating the role of the leukotriene pathway in various physiological and pathological processes. Its oral activity in vivo allows for systemic administration in preclinical models, providing insights into its potential therapeutic applications. The protocols and data presented here serve as a guide for researchers and drug development professionals in designing and interpreting in vivo studies with this potent CysLT1/CysLT2 receptor antagonist.
References
Troubleshooting & Optimization
SR2640 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for SR2640 hydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 and E4 (LTD4 and LTE4) receptors, specifically targeting the CysLT1 receptor. By blocking these receptors, it inhibits inflammatory responses mediated by leukotrienes, such as bronchoconstriction and inflammatory cell chemotaxis.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is practically insoluble in water and ethanol. The recommended solvent for preparing stock solutions for in vitro use is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] For in vivo applications, a homogeneous suspension can be prepared in carboxymethyl cellulose (B213188) sodium (CMC-NA).[1][2]
Q3: What is the maximum concentration of this compound that can be achieved in DMSO?
Solubility in DMSO can vary slightly between batches, but it is generally high. Reported concentrations range from 50 mM to as high as 199.08 mM (which is equivalent to 81 mg/mL).[1][2][3] It is always recommended to consult the certificate of analysis for the specific batch you are using.
Q4: My this compound powder is not dissolving completely in DMSO, even at lower concentrations. What could be the issue?
One common reason for incomplete dissolution is the quality of the DMSO. DMSO is hygroscopic and can absorb moisture from the air over time. This absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound.[3] Always use anhydrous, high-purity DMSO from a freshly opened bottle or a properly stored container. If dissolution is still slow, gentle warming (e.g., to 37°C) or brief sonication can help.
Q5: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous buffers is a common issue with compounds that are poorly soluble in water. To minimize this, follow these steps:
-
Add the stock to the buffer: Always add the DMSO stock solution to the aqueous buffer or cell culture medium, never the other way around.
-
Rapid mixing: Immediately after adding the DMSO stock, ensure rapid and uniform dispersion by vortexing or pipetting vigorously.
-
Use intermediate dilutions: Prepare a series of intermediate dilutions of your stock solution in pure DMSO before the final dilution into the aqueous medium.
-
Keep the final DMSO concentration low: Aim for a final DMSO concentration in your cell culture medium that is non-toxic to your cells, typically below 0.5%.
Q6: What is the recommended storage condition for this compound powder and its stock solutions?
-
Powder: this compound powder should be stored desiccated at -20°C for long-term stability (up to 3 years).[4]
-
Stock Solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[3][4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | Soluble | 50 - 199.08 | The recommended solvent for stock solutions. Use of fresh, anhydrous DMSO is critical. |
| Water | Insoluble | < 2.46 (estimated) | Not a suitable solvent for this compound. |
| Ethanol | Insoluble | < 2.46 (estimated) | Not a suitable solvent for this compound. |
| CMC-NA | Forms a suspension | ≥ 12.3 (as a suspension) | Recommended for preparing a homogeneous suspension for in vivo oral administration. |
Concentrations in mM are calculated based on a molecular weight of 406.87 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (406.87 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. The formula is: Volume (µL) = (Mass (mg) / 406.87 g/mol ) * 100,000 For 1 mg, the required DMSO volume is approximately 245.8 µL.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If needed, briefly sonicate the vial in a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of a Homogeneous Suspension for In Vivo Oral Administration
-
Weigh the Compound: Weigh out the desired amount of this compound powder (e.g., 5 mg).
-
Prepare CMC-NA Solution: Prepare a solution of carboxymethyl cellulose sodium (CMC-NA) in sterile water at a suitable concentration (e.g., 0.5% w/v).
-
Create Suspension: Add the weighed this compound powder to the desired volume of the CMC-NA solution (e.g., 1 mL to achieve a 5 mg/mL suspension).
-
Homogenize: Mix the solution thoroughly using a vortex mixer or a homogenizer until a uniform and stable suspension is achieved. This suspension should be prepared fresh before each use.
Visualizations
References
- 1. Leukotriene D4 and prostaglandin E2 signals synergize and potentiate vascular inflammation in a mast cell–dependent manner through cysteinyl leukotriene receptor 1 and E-prostanoid receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR 2640 hydrochloride产品说明书 [selleck.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. SR 2640 hydrochloride | 146662-42-2 [sigmaaldrich.com]
Improving SR2640 hydrochloride stability in aqueous solution
Welcome to the technical support center for SR2640 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective competitive antagonist of the leukotriene D4 and E4 (LTD4/E4) receptors.[1][2] It is an orally active compound used in research to investigate the role of leukotrienes in various physiological and pathological processes, such as asthma.[3]
Summary of this compound Properties:
| Property | Value | Source |
| Molecular Weight | 406.87 g/mol | |
| Molecular Formula | C₂₃H₁₈N₂O₃・HCl | |
| Purity | ≥99% | |
| Solubility | Soluble to 50 mM in DMSO. Insoluble in water and ethanol. | [2][4][5] |
| Storage (Powder) | Desiccate at room temperature or -20°C for long-term storage (up to 3 years). | [1][6] |
| Storage (In Solvent) | -80°C for up to 1 year. | [6] |
Q2: I am observing precipitation or degradation of this compound in my aqueous experimental buffer. What are the likely causes?
As a hydrochloride salt of a complex organic molecule, this compound's stability in aqueous solutions can be influenced by several factors:
-
Poor Aqueous Solubility: The free base form of SR2640 is likely poorly soluble in water. The hydrochloride salt is used to enhance solubility, but it can convert back to the less soluble free base form, especially in neutral or alkaline pH, leading to precipitation. This phenomenon is known as disproportionation.[7][8]
-
Hydrolysis: The chemical structure of this compound may contain functional groups susceptible to hydrolysis in an aqueous environment. The rate of hydrolysis is often pH and temperature-dependent.
-
Oxidation: Complex organic molecules can be sensitive to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen in the solution.[9][10]
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of the compound.[9]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dissolution in aqueous buffer.
This is likely due to the low intrinsic solubility of the free base.
Troubleshooting Steps:
-
pH Adjustment: Maintain a slightly acidic pH (e.g., pH 4-6) in your aqueous buffer. This will help to keep SR2640 in its more soluble protonated (salt) form. The use of buffers like citrate (B86180) or phosphate (B84403) can help maintain a stable pH.[11]
-
Use of Co-solvents: Incorporating a small percentage of an organic co-solvent can significantly improve solubility. Start with low percentages (e.g., 1-5%) and increase if necessary.
-
Recommended Co-solvents: Ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).[12]
-
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the this compound in a suitable organic solvent like DMSO, where it is highly soluble (up to 50 mM).[2][4] Then, perform a serial dilution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Issue 2: Loss of this compound activity or concentration over time in aqueous solution.
This may indicate chemical degradation.
Troubleshooting Steps:
-
Protect from Light: Prepare and store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Control Temperature: Prepare solutions fresh before use and store them at 2-8°C for short-term use.[13] For longer-term storage of stock solutions, aliquot and store at -80°C.[6] Avoid repeated freeze-thaw cycles.
-
Use of Excipients:
-
Antioxidants: If oxidation is suspected, consider adding antioxidants like ascorbic acid or EDTA to your formulation.[11]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbates can help to increase solubility and stability by forming micelles.[14][15]
-
Cyclodextrins: These can form inclusion complexes with the drug molecule, enhancing both solubility and stability.[12][14]
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
This protocol provides a starting point for preparing a more stable aqueous solution of this compound for in vitro experiments.
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure, anhydrous DMSO to achieve a concentration of 50 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the Aqueous Buffer:
-
Prepare your desired aqueous buffer (e.g., phosphate-buffered saline).
-
Adjust the pH of the buffer to a slightly acidic value (e.g., pH 6.0) using dilute HCl or NaOH.
-
Filter the buffer through a 0.22 µm filter to sterilize and remove particulates.
-
-
Prepare the Working Solution:
-
Warm the concentrated stock solution and the aqueous buffer to room temperature.
-
Perform a serial dilution of the stock solution into the prepared aqueous buffer to achieve the final desired concentration. Add the stock solution dropwise to the buffer while gently vortexing to avoid precipitation.
-
The final concentration of DMSO should be kept as low as possible (ideally <0.1%) to minimize effects on biological systems.
-
-
Storage and Handling:
-
Prepare the working solution fresh for each experiment.
-
If short-term storage is necessary, store the solution at 2-8°C, protected from light.
-
Protocol 2: Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general workflow to evaluate the stability of your this compound formulation.
-
Prepare the Formulation: Prepare the aqueous solution of this compound using the methods you wish to test (e.g., different pH, co-solvents, excipients).
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the solution for analysis.
-
Visual Inspection: Note the clarity and absence of precipitation.
-
pH Measurement: Record the initial pH.
-
Concentration Measurement: Determine the concentration of this compound using a validated analytical method such as HPLC-UV.
-
-
Incubate under Test Conditions: Store the remaining solution under the desired conditions (e.g., 4°C, room temperature, 37°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots and repeat the analysis performed at Time 0.
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
A stable formulation will show minimal degradation (e.g., >95% of the initial concentration remaining) over the tested period.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: this compound as a CysLT1 receptor antagonist.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. SR 2640 hydrochloride产品说明书 [selleck.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. admin.mantechpublications.com [admin.mantechpublications.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. chemintel360.com [chemintel360.com]
- 15. Optimising excipients to improve bioavailability [manufacturingchemist.com]
Troubleshooting SR2640 hydrochloride precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of SR2640 hydrochloride precipitation in cell culture media.
Troubleshooting Guides
This section addresses specific issues you may encounter when using this compound in your experiments.
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous solution like cell culture media.[1][2] This occurs because the compound's solubility is much lower in the aqueous environment once the DMSO is diluted.[1]
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to localized supersaturation and precipitation.[1] | Perform a serial or stepwise dilution of the DMSO stock in pre-warmed (37°C) culture media.[1][3] Add the compound stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.[1][2] |
| Low Temperature of Media | The solubility of many compounds, including this compound, can decrease at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[1][3] |
| High DMSO Concentration | While DMSO aids initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] You may need to prepare a more dilute stock solution in DMSO to achieve this. |
Issue 2: Delayed Precipitation of this compound During Incubation
Question: My media containing this compound looks clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media's physicochemical properties over time or interactions between the compound and media components.[1]
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | Cellular metabolism can cause the pH of the culture medium to change over time. The solubility of a hydrochloride salt like SR2640 can be highly dependent on pH.[3] | Use a medium buffered with HEPES for more stringent pH control, especially in long-term experiments.[2] |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time.[1][4] | Test the solubility of SR2640 in a simpler buffered saline solution (e.g., PBS) to determine if media components are the issue. If so, you may need to try a different basal media formulation.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may affect compound solubility.[1][5] | Minimize the time that culture plates or flasks are outside the incubator. If frequent observation is necessary, use a microscope with a heated, climate-controlled stage.[2] |
| Evaporation | In long-term cultures, evaporation of water from the media can increase the concentration of all solutes, including this compound, potentially pushing it beyond its solubility limit.[1][2] | Ensure proper humidification of your incubator. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[1] |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol provides a method to empirically determine the working solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
96-well clear-bottom cell culture plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (optional, for quantitative assessment)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Prepare Serial Dilutions in Media:
-
In a 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to multiple wells.
-
Add 2 µL of the 50 mM DMSO stock solution to the first well. This creates a 1:100 dilution, resulting in a 500 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the next (containing 100 µL of media), and so on.
-
Include a "media only" control and a "media + 1% DMSO" vehicle control.
-
-
Incubate and Observe:
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[1]
-
-
Assess Precipitation (Optional Quantitative Method):
-
At each time point, read the absorbance of the plate at a wavelength between 550 and 650 nm.
-
An increase in absorbance compared to the DMSO vehicle control indicates light scattering due to precipitate formation.[1]
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and shows no significant increase in absorbance over the time course of your planned experiment is the maximum working soluble concentration under these conditions.[1]
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Optimizing SR2640 Hydrochloride Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SR2640 hydrochloride in in vitro assays. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2.[1] By blocking these receptors, it inhibits the biological effects of leukotriene D4 (LTD4) and leukotriene E4 (LTE4), which are key mediators in inflammatory responses.[2] The primary signaling pathway involves the Gq protein, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in the mobilization of intracellular calcium.
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
The optimal concentration of this compound will depend on the specific cell type and assay. Based on published data, a starting point for concentration can be derived from its known potency:
-
Inhibition of LTD4-induced cell migration: An IC50 of 38 nM has been reported for the inhibition of LTD4-induced directed migration of canine polymorphonuclear leukocytes.[3]
-
Inhibition of LTD4-induced cell aggregation: An EC50 of 36 nM was observed for LTD4-induced reversible aggregation of canine polymorphonuclear leukocytes.[3]
For initial dose-response experiments, a concentration range spanning from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM) is recommended to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, follow these steps:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Q4: What are the potential off-target effects of this compound?
While this compound is described as a selective antagonist for leukotriene receptors, specific data on its broader off-target profile is not extensively available in the public domain. When using any pharmacological inhibitor, it is crucial to consider and, if necessary, experimentally assess its selectivity.
Strategies to assess potential off-target effects include:
-
Profiling against a panel of related receptors: Test this compound against other G-protein coupled receptors (GPCRs) to determine its selectivity.
-
Using a structurally unrelated antagonist: Confirm key findings with another CysLT1/CysLT2 receptor antagonist that has a different chemical structure to ensure the observed effects are not due to a shared off-target.
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Phenotypic rescue experiments: If this compound elicits a specific cellular phenotype, attempt to rescue this phenotype by overexpressing the target receptor.
Q5: Which in vitro assays are suitable for characterizing the activity of this compound?
Given its mechanism of action, the following in vitro assays are well-suited for characterizing the antagonist activity of this compound:
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Calcium Mobilization Assays: As CysLT receptors couple to Gq, their activation by an agonist like LTD4 leads to a transient increase in intracellular calcium. This compound should inhibit this response in a concentration-dependent manner.
-
Inositol Phosphate (IP) Accumulation Assays: This assay measures the accumulation of inositol phosphates, a direct downstream product of PLC activation. This compound is expected to block agonist-induced IP accumulation.
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Cell Migration/Chemotaxis Assays: Since LTD4 can act as a chemoattractant for certain immune cells, this compound can be tested for its ability to inhibit this migration.[3]
-
Cell Proliferation Assays: In cell types where leukotrienes promote proliferation, this compound can be evaluated for its anti-proliferative effects.
Data Presentation
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 | 38 nM | Canine Polymorphonuclear Leukocytes | Inhibition of LTD4-induced directed migration | [3] |
| EC50 | 36 nM | Canine Polymorphonuclear Leukocytes | LTD4-induced reversible aggregation | [3] |
| pA2 | 8.7 | Guinea Pig Ileum and Trachea | Inhibition of LTD4-induced contraction |
Experimental Protocols
Calcium Mobilization Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on LTD4-induced calcium mobilization.
Materials:
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Cells expressing CysLT receptors (e.g., CHO-K1 or HEK293 cells stably expressing the human CysLT1 receptor)
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This compound
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Leukotriene D4 (LTD4)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
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96- or 384-well black, clear-bottom microplates
Procedure:
-
Cell Seeding: Seed cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Pre-incubation: During dye loading, prepare serial dilutions of this compound in assay buffer. After the incubation, wash the cells with assay buffer and add the this compound dilutions to the respective wells. Incubate for 15-30 minutes at room temperature.
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Agonist Stimulation and Signal Detection: Prepare a solution of LTD4 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). Use a fluorescence plate reader with an integrated liquid handling system to add the LTD4 solution to the wells while simultaneously measuring the fluorescence signal over time.
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Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (LTD4 alone) against the concentration of this compound to determine the IC50 value.
Inositol Phosphate (IP) Accumulation Assay
This protocol describes the measurement of IP1 accumulation, a stable metabolite of IP3, as a readout for Gq-coupled receptor activity.
Materials:
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Cells expressing CysLT receptors
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This compound
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Leukotriene D4 (LTD4)
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IP accumulation assay kit (e.g., HTRF-based)
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Assay buffer containing LiCl
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384-well white microplate
Procedure:
-
Cell Seeding: Seed cells into the microplate and incubate overnight.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in the assay buffer containing LiCl. Remove the culture medium and add the compound dilutions to the wells. Incubate for 15-30 minutes at 37°C.
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Agonist Stimulation: Add LTD4 (at an EC80 concentration) to all wells except the negative control. Incubate for 30-60 minutes at 37°C.
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Detection: Lyse the cells and add the detection reagents (e.g., IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol. Incubate for 1 hour at room temperature.
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Data Analysis: Measure the HTRF signal using a compatible plate reader. Calculate the ratio of the acceptor and donor emission signals. Plot the HTRF ratio against the concentration of this compound to determine the IC50.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition by this compound | - Concentration too low: The concentration range tested is below the effective inhibitory concentration. - Compound degradation: The stock solution has degraded due to improper storage or multiple freeze-thaw cycles. - Low receptor expression: The cell line used has low or no expression of CysLT receptors. | - Test a higher concentration range of this compound. - Prepare a fresh stock solution from a new vial of the compound. - Verify the expression of CysLT receptors in your cell line using techniques like qPCR or Western blotting. |
| High background signal in the assay | - Autofluorescence of the compound: this compound may be fluorescent at the assay wavelengths. - Cell stress or death: High concentrations of the compound or solvent (DMSO) may be causing cytotoxicity. | - Run a control plate with only the compound and assay buffer to check for autofluorescence. - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound and ensure the final DMSO concentration is non-toxic (typically <0.5%). |
| High variability between replicate wells | - Inconsistent cell seeding: Uneven distribution of cells in the wells. - Pipetting errors: Inaccurate dispensing of compound or agonist solutions. - Edge effects: Evaporation from the outer wells of the microplate. | - Ensure the cell suspension is homogenous before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the plate or fill them with sterile PBS or water to maintain humidity. |
| Precipitation of this compound in aqueous buffer | - Low solubility: The concentration of this compound exceeds its solubility limit in the aqueous assay buffer. | - Ensure the final concentration of DMSO is sufficient to maintain solubility, but still non-toxic to the cells. - Prepare fresh dilutions from the DMSO stock immediately before use. - Visually inspect the wells for any precipitate after adding the compound. |
Visualizations
References
SR2640 hydrochloride storage and handling guidelines
This technical support center provides comprehensive guidance on the storage, handling, and use of SR2640 hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and leukotriene E4 (LTE4) receptors.[1][2][3] It is primarily used in research to investigate the roles of these leukotrienes in various physiological and pathological processes, such as inflammation and respiratory conditions.
What is the mechanism of action?
This compound works by blocking the binding of LTD4 and LTE4 to their receptors, thereby inhibiting the downstream signaling pathways that lead to effects like smooth muscle contraction and inflammatory responses.[2]
What are the primary applications of this compound?
It is used in a variety of in vitro and in vivo studies to probe the function of the cysteinyl leukotriene receptors. This includes research in areas such as asthma, allergic rhinitis, and other inflammatory diseases.
What is the recommended method for disposal?
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. It is advisable to consult your institution's environmental health and safety office for specific guidelines.
Storage and Handling Guidelines
Proper storage and handling are crucial to maintain the stability and activity of this compound.
Quantitative Storage and Solubility Data
| Parameter | Condition | Duration | Source |
| Storage (Powder) | -20°C | 3 years | [1][4] |
| 0 - 4°C (short term) | Days to weeks | [3] | |
| Room Temperature (desiccated) | Not specified | [2][5] | |
| Storage (In Solvent) | -80°C | 1 year | [1][4] |
| -20°C | 1 month | [1] | |
| Solubility | DMSO | 50 mM to 81 mg/mL | [1][2][5] |
| Water | Insoluble | [1][6] | |
| Ethanol | Insoluble | [1][6] |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
-
Hygroscopic Nature: The compound may be moisture-sensitive. Store in a dry environment and handle quickly when exposed to air. For DMSO stock solutions, it is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1]
-
Shipping: The product is generally considered stable for short periods at ambient temperature during shipping.[3]
Troubleshooting Guide
Q: I am having trouble dissolving this compound in my desired solvent.
A: this compound is reported to be soluble in DMSO but insoluble in water and ethanol.[1][6] If you are experiencing solubility issues in DMSO, consider the following:
-
Use fresh, anhydrous DMSO: As noted, moisture can decrease solubility.[1]
-
Gentle warming and vortexing: Briefly warming the solution (e.g., to 37°C) and vortexing may aid dissolution.
-
Sonication: Brief sonication can also help to break up any clumps and facilitate dissolution.
-
Check the concentration: Ensure you are not exceeding the maximum reported solubility (up to 81 mg/mL).[1]
Q: My experimental results are inconsistent. What could be the cause?
A: Inconsistent results can arise from several factors:
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Improper storage: Ensure the compound has been stored according to the recommendations to prevent degradation. Repeated freeze-thaw cycles of stock solutions should be avoided.[1] It is best to aliquot stock solutions into single-use volumes.
-
Inaccurate concentration: Verify the accuracy of your stock solution concentration. If possible, perform a concentration determination.
-
Experimental variability: Ensure all other experimental parameters are well-controlled.
Q: How can I be sure my this compound is active?
A: To confirm the activity of your compound, you can perform a positive control experiment. For example, you could use a known agonist of the LTD4 receptor to elicit a response (e.g., calcium mobilization in a relevant cell line) and then test the ability of this compound to inhibit this response.
Experimental Protocols
In Vitro Cell-Based Calcium Mobilization Assay
This protocol outlines a general procedure to assess the antagonist activity of this compound on the LTD4 receptor.
1. Cell Culture:
- Culture a cell line endogenously or recombinantly expressing the human cysteinyl leukotriene receptor 1 (CysLT1R) in appropriate media and conditions.
2. Preparation of this compound Stock Solution:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Aliquot and store at -80°C for long-term use.
3. Calcium Assay Procedure:
- Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Prepare a dilution series of this compound in a suitable assay buffer.
- Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
- Add a pre-determined concentration of the agonist (LTD4) to the wells.
- Immediately measure the change in fluorescence using a plate reader capable of kinetic reads.
4. Data Analysis:
- Calculate the antagonist activity by measuring the inhibition of the LTD4-induced calcium signal.
- Plot the dose-response curve and calculate the IC50 value for this compound.
Visualizations
Experimental Workflow for In Vitro Assay
Caption: Workflow for an in vitro calcium mobilization assay.
Simplified LTD4 Signaling Pathway Inhibition
Caption: Inhibition of the LTD4 signaling pathway by SR2640 HCl.
References
Potential off-target effects of SR2640 hydrochloride
Welcome to the technical support center for SR2640 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential experimental issues, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). It specifically targets the actions of leukotriene D4 (LTD4) and leukotriene E4 (LTE4), which are inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. By blocking these receptors, SR2640 inhibits downstream signaling pathways that lead to bronchoconstriction, mucus secretion, and inflammation.
Q2: What is the reported potency and selectivity of this compound for the CysLT1 receptor?
This compound has been shown to be a potent CysLT1 receptor antagonist. In guinea pig trachea, it exhibits a pA2 value of 8.7 against LTD4-induced contractions, indicating high antagonist potency. It does not inhibit histamine-induced contractions, demonstrating selectivity over histamine (B1213489) receptors. While it is described as "selective," comprehensive public data on its screening against a wide panel of other receptors, including the CysLT2 receptor and prostanoid receptors, is limited.
Q3: Are there any known or potential off-target effects of this compound?
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Neuropsychiatric Effects: Other CysLT1 receptor antagonists have been associated with neuropsychiatric adverse events, including agitation, depression, and sleep disturbances. Recent findings suggest that montelukast (B128269) may have off-target effects on G-protein coupled receptors and neurotransmitter transporters in the brain.
-
P2Y Receptor Inhibition: At higher concentrations (in the micromolar range), montelukast and zafirlukast (B1683622) have been shown to inhibit P2Y purinergic receptors, which are involved in various physiological processes.
It is crucial for researchers to consider these potential off-target effects when interpreting unexpected experimental results.
Troubleshooting Guide
This guide is designed to help you troubleshoot common and unexpected issues you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected inhibition of LTD4-mediated responses. | 1. Compound Degradation: Improper storage or handling of this compound. 2. Solubility Issues: Poor dissolution of the compound in your experimental buffer. 3. Incorrect Concentration: Errors in calculating the final concentration. | 1. Storage and Handling: Ensure the compound is stored desiccated at room temperature as recommended. Prepare fresh stock solutions for each experiment. 2. Solubility: this compound is soluble in DMSO. Ensure the final concentration of DMSO in your assay is low and consistent across all conditions. 3. Concentration Verification: Double-check all calculations and consider performing a concentration-response curve to verify the IC50 in your specific assay system. |
| Unexpected cellular phenotype or signaling event observed at higher concentrations of SR2640. | 1. Potential Off-Target Effects: As discussed in the FAQs, off-target interactions with other receptors (e.g., P2Y receptors) may occur at higher concentrations. 2. Cellular Toxicity: High concentrations of any compound can lead to non-specific cellular stress or toxicity. | 1. Dose-Response Analysis: Perform a careful dose-response experiment to distinguish between on-target and potential off-target effects. Off-target effects often appear at significantly higher concentrations than the IC50 for the primary target. 2. Control Experiments: Include appropriate controls, such as another CysLT1 antagonist with a different chemical structure, to see if the effect is class-specific. Also, use a vehicle control (e.g., DMSO) at the highest concentration used. 3. Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to rule out cell death as the cause of the observed phenotype. |
| Variability in results between different cell types or tissues. | 1. Differential Receptor Expression: The expression levels of CysLT1 receptors can vary significantly between different cell types and tissues. 2. Presence of Off-Target Receptors: The expression profile of potential off-target receptors may also differ, leading to cell-type-specific effects. | 1. Receptor Expression Analysis: Quantify the expression of the CysLT1 receptor in your experimental system using techniques like qPCR, Western blot, or flow cytometry. 2. Literature Review: Consult the literature to understand the known expression patterns of CysLT1 and potential off-target receptors in your cells or tissues of interest. |
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| pA2 (vs. LTD4) | 8.7 | Guinea pig trachea contraction | |
| Solubility | Up to 50 mM | DMSO |
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Contraction Assay
Objective: To assess the antagonist activity of this compound on LTD4-induced smooth muscle contraction.
Materials:
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Isolated smooth muscle tissue (e.g., guinea pig trachea or ileum)
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Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)
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Isotonic transducer and data acquisition system
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Leukotriene D4 (LTD4)
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This compound
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Histamine (as a control for selectivity)
Procedure:
-
Prepare isolated smooth muscle strips and mount them in the organ baths containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
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Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
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Obtain a cumulative concentration-response curve for LTD4 to establish a baseline contractile response.
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Wash the tissues and allow them to return to baseline.
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Pre-incubate the tissues with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 30 minutes).
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Repeat the cumulative concentration-response curve for LTD4 in the presence of this compound.
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To assess selectivity, perform a concentration-response curve for histamine in the presence and absence of this compound.
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Analyze the data to determine the pA2 value of this compound against LTD4.
Protocol 2: Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on LTD4-induced intracellular calcium mobilization in cells expressing the CysLT1 receptor.
Materials:
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Cells endogenously or recombinantly expressing the CysLT1 receptor (e.g., human neutrophils, U937 cells)
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Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
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Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
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Leukotriene D4 (LTD4)
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This compound
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Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Culture the cells to the appropriate density.
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Load the cells with the calcium indicator dye according to the manufacturer's instructions.
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Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Aliquot the cell suspension into a microplate.
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Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a defined period.
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Measure the baseline fluorescence.
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Add LTD4 to stimulate the cells and immediately begin recording the change in fluorescence intensity over time.
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Analyze the data to determine the IC50 of this compound for the inhibition of LTD4-induced calcium flux.
Visualizations
Caption: On-target signaling pathway of LTD4 via the CysLT1 receptor and its inhibition by SR2640.
Caption: Experimental workflow for investigating potential off-target effects of SR2640.
Caption: Troubleshooting decision tree for unexpected results with this compound.
How to prevent degradation of SR2640 hydrochloride stock solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of SR2640 hydrochloride stock solutions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound. It is soluble up to 50 mM in DMSO.[1] Some suppliers report solubility up to 81 mg/mL (199.08 mM) in fresh DMSO.[2]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound powder should be stored desiccated. For long-term storage, -20°C is recommended, which can keep the compound stable for up to 3 years. Some suppliers also indicate that storage at room temperature under desiccated conditions is acceptable.
Q3: How should I store my this compound stock solutions?
A3: Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to store these aliquots at -80°C, where they can be stable for up to one year.[2] For shorter-term storage, -20°C is suitable for up to one month.[2][3][4]
Q4: Can I store my stock solution at 4°C?
A4: Long-term storage of this compound solutions at 4°C is generally not recommended. For short periods, such as during an experiment, it is acceptable. However, for storage beyond a day, freezing is the preferred method to maintain stability.
Q5: How many times can I freeze and thaw my stock solution?
A5: It is best to avoid multiple freeze-thaw cycles.[3] Aliquoting the stock solution into single-use volumes is the recommended practice to preserve the integrity of the compound.
Troubleshooting Guide
Q1: I observed precipitation in my this compound stock solution after thawing. What should I do?
A1: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.
-
Solution: Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the precipitate. Before use, ensure the solution is clear and homogenous. To prevent this in the future, consider preparing a slightly lower concentration stock solution or ensure the compound is fully dissolved before freezing.
Q2: I suspect my this compound stock solution has degraded. What are the potential causes?
A2: Degradation of small molecule hydrochloride salts in solution can be influenced by several factors:
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pH: Most drugs are most stable within a pH range of 4-8.[5] As a hydrochloride salt, the initial solution in a neutral solvent like DMSO will be slightly acidic. Contamination with basic substances could potentially lead to degradation.
-
Light Exposure: Photodegradation can occur with prolonged exposure to light.[6] It is advisable to store stock solutions in amber vials or in the dark.
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Oxidation: Although specific data for SR2640 is unavailable, many small molecules are susceptible to oxidation.[6] Using fresh, high-quality DMSO can minimize the presence of water and oxidizing contaminants.[2]
-
Hydrolysis: The presence of water can lead to hydrolysis of susceptible compounds.[6] Using anhydrous grade DMSO and minimizing exposure to atmospheric moisture is recommended.
Q3: My experimental results are inconsistent, and I suspect it's due to the stock solution. How can I check its stability?
A3: To verify the stability and concentration of your stock solution, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC). Comparing the peak area and retention time of your current stock solution to a freshly prepared one can indicate if degradation has occurred. The appearance of new peaks would suggest the presence of degradation products.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Supplier | Recommended Storage Temperature | Duration |
| Solid | R&D Systems | Room Temperature (Desiccated) | Not Specified |
| Sigma-Aldrich | -20°C | 3 years | |
| Selleck Chemicals | -20°C | 3 years | |
| Solution | Sigma-Aldrich | -80°C | 1 year |
| Selleck Chemicals | -80°C | 1 year | |
| Selleck Chemicals | -20°C | 1 month | |
| Tocris Bioscience | -20°C | 1 month |
Experimental Protocols
Protocol: Assessment of this compound Stock Solution Stability
This protocol outlines a general method to assess the stability of your this compound stock solution over time using HPLC.
1. Materials:
- This compound powder
- Anhydrous, high-purity DMSO
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with a suitable buffer like formic acid or trifluoroacetic acid)
- Sterile, amber glass vials with screw caps[7]
2. Procedure:
- Prepare a Fresh Stock Solution (T=0):
- Accurately weigh this compound powder.
- Dissolve in anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure complete dissolution.
- This will serve as your reference standard.
- Initial HPLC Analysis (T=0):
- Dilute a small aliquot of the fresh stock solution with the mobile phase to a suitable concentration for HPLC analysis.
- Inject the diluted sample into the HPLC system.
- Record the chromatogram, noting the retention time and peak area of the main SR2640 peak. This is your baseline.
- Storage of Aliquots:
- Aliquot the remaining stock solution into multiple amber vials.
- Store the aliquots under the desired conditions you wish to test (e.g., -20°C and -80°C).
- Time-Point Analysis:
- At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
- Allow the aliquot to thaw completely and reach room temperature.[4]
- Prepare and analyze the sample by HPLC as described in step 2.
- Data Analysis:
- Compare the chromatograms from each time point to the T=0 baseline.
- Calculate the percentage of SR2640 remaining by comparing the peak area at each time point to the initial peak area.
- Look for the appearance of any new peaks, which would indicate degradation products.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Troubleshooting logic for suspected degradation of this compound stock solutions.
References
- 1. labsolu.ca [labsolu.ca]
- 2. selleckchem.com [selleckchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enfanos.com [enfanos.com]
SR2640 hydrochloride quality control and purity assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR2640 hydrochloride. The information is designed to assist with quality control and purity assessment experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical quality control parameters for this compound?
A1: The primary quality control parameters for this compound include purity, identity, and solubility. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with an expected purity of ≥99%. Identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Solubility is an important characteristic, and this compound is known to be soluble in DMSO.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is recommended to store the solid powder at -20°C for long-term storage. For solutions in solvents like DMSO, storage at -80°C is advised to minimize degradation.
Q3: What are the key chemical properties of this compound?
A3: The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₁₉ClN₂O₃ |
| Molecular Weight | 406.87 g/mol |
| CAS Number | 146662-42-2 |
| IUPAC Name | 2-[[3-(quinolin-2-ylmethoxy)phenyl]amino]benzoic acid;hydrochloride |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Purity (typical) | ≥99% (by HPLC) |
Q4: Are there any known impurities associated with this compound?
A4: While specific impurity profiles can be lot-dependent, potential impurities in this compound could arise from the synthetic process or degradation. As SR2640 is a leukotriene receptor antagonist, common impurities found in this class of compounds, such as isomers, oxidation products, or unreacted starting materials, could potentially be present. It is crucial to use a well-validated, stability-indicating analytical method to detect and quantify any such impurities.
Troubleshooting Guides
HPLC Analysis
Issue 1: Abnormal Peak Tailing in HPLC Chromatogram
-
Possible Causes:
-
Secondary Silanol (B1196071) Interactions: Active sites on the silica (B1680970) backbone of the column can interact with the basic nitrogen atoms in the SR2640 molecule, leading to peak tailing.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of SR2640 and its interaction with the stationary phase.
-
Column Degradation: Loss of stationary phase or contamination of the column can lead to poor peak shape.
-
-
Troubleshooting Steps:
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
-
Add a Competitive Base to the Mobile Phase: Including a small amount of a competitive base like triethylamine (B128534) (TEA) in the mobile phase can mask the active silanol groups.
-
Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure consistent ionization of SR2640. A pH below the pKa of the basic nitrogen is often a good starting point.
-
Reduce Sample Concentration: Dilute the sample to an appropriate concentration to avoid column overload.
-
Check Column Performance: Evaluate the column with a standard compound to ensure it is performing correctly. If necessary, clean or replace the column.
-
Issue 2: Retention Time Shift
-
Possible Causes:
-
Inconsistent Mobile Phase Composition: Small variations in the preparation of the mobile phase can lead to shifts in retention time.
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect the chromatography.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection.
-
Pump Malfunction: Issues with the HPLC pump can lead to inconsistent flow rates.
-
-
Troubleshooting Steps:
-
Ensure Accurate Mobile Phase Preparation: Prepare the mobile phase carefully and consistently. Degas the mobile phase before use.
-
Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.
-
Adequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
-
Check Pump Performance: Verify the flow rate and pressure stability of the HPLC pump.
-
Experimental Workflow for HPLC Purity Assessment
Caption: A typical workflow for assessing the purity of this compound using HPLC.
NMR Analysis
Issue 1: Broad Peaks in the ¹H NMR Spectrum
-
Possible Causes:
-
Poor Shimming: Inhomogeneous magnetic field across the sample.
-
Sample Aggregation: this compound may aggregate at higher concentrations.
-
Paramagnetic Impurities: The presence of trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: Protons on nitrogen or oxygen atoms can exchange with residual water or other labile protons, leading to broad signals.
-
-
Troubleshooting Steps:
-
Optimize Shimming: Carefully shim the NMR spectrometer to improve the magnetic field homogeneity.
-
Use a Lower Concentration: Prepare a more dilute sample to minimize aggregation.
-
Use High-Purity Solvents: Ensure that the deuterated solvent is of high purity and free from paramagnetic impurities.
-
Dry the Sample and Solvent: To reduce exchange broadening of labile protons, ensure the sample and solvent are as dry as possible. A D₂O exchange experiment can confirm the presence of exchangeable protons.
-
Issue 2: Difficulty in Identifying the Hydrochloride Proton
-
Possible Causes:
-
Solvent Effects: In protic deuterated solvents like D₂O or methanol-d₄, the hydrochloride proton will rapidly exchange with deuterium (B1214612) and will not be visible.
-
Broadening: The proton on the positively charged nitrogen can be broad and difficult to distinguish from the baseline.
-
-
Troubleshooting Steps:
-
Use an Aprotic Solvent: Acquire the NMR spectrum in an aprotic solvent like DMSO-d₆, where the exchange of the hydrochloride proton is slow enough to be observed.
-
Compare with the Free Base: If available, comparing the spectrum of the hydrochloride salt with that of the free base can help in identifying the protonated nitrogen and the associated proton signal.
-
2D NMR Experiments: Techniques like ¹H-¹⁵N HSQC can be used to definitively identify the nitrogen and its attached proton.
-
Logical Troubleshooting Flow for NMR Issues
Caption: A decision-making diagram for troubleshooting common issues in the NMR analysis of this compound.
Experimental Protocols
Example HPLC Method for Purity Assessment
This is a general method and may require optimization for your specific instrumentation and this compound lot.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20% B to 95% B over 15 minutes, then hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in DMSO to a concentration of 1 mg/mL, then dilute with the initial mobile phase composition. |
Example ¹H NMR Protocol for Structural Confirmation
| Parameter | Recommended Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Concentration | 5-10 mg/mL |
| Temperature | 25°C |
| Pulse Program | Standard ¹H acquisition |
| Relaxation Delay | 1-2 seconds |
| Number of Scans | 16 or as needed for good signal-to-noise |
| Referencing | Residual DMSO peak at 2.50 ppm |
Disclaimer: The experimental protocols provided are examples and may need to be optimized for specific laboratory conditions and equipment. Always refer to the manufacturer's guidelines and perform appropriate method validation.
Interpreting unexpected results in SR2640 hydrochloride experiments
Welcome to the technical support center for SR2640 hydrochloride experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results. Browse our frequently asked questions and troubleshooting guides to ensure the accuracy and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1][2] Its primary function is to block the biological effects of these cysteinyl leukotrienes, which are inflammatory mediators involved in various physiological and pathological processes, including smooth muscle contraction and immune cell responses.[1][2][3]
Q2: What are the key properties of this compound?
| Property | Value | Source |
| Molecular Weight | 406.87 g/mol | [2] |
| Formula | C23H18N2O3.HCl | [2] |
| Purity | ≥99% (HPLC) | [2] |
| Solubility | Soluble to 50 mM in DMSO | |
| Storage | Desiccate at room temperature | [2] |
Q3: In which experimental systems has this compound been used?
This compound has been utilized in a variety of in vitro and in vivo experimental models. These include studies on:
-
Human and canine polymorphonuclear leukocyte (PMN) chemotaxis and aggregation.[2][3]
-
Calcium mobilization and inositol (B14025) phosphate (B84403) formation in human neutrophils.[2]
Troubleshooting Guide
This section addresses specific unexpected results you may encounter during your experiments with this compound.
Issue 1: Lower than Expected Potency or Lack of Efficacy
Symptoms:
-
The observed IC50 or pA2 values are significantly higher than reported in the literature.
-
This compound fails to inhibit LTD4-induced responses at expected concentrations.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation: Improper storage may lead to degradation. | Ensure the compound has been stored under desiccated conditions at room temperature.[2] If degradation is suspected, use a fresh stock of the compound. |
| Poor Solubility: The compound may not be fully dissolved in the experimental buffer. | This compound is soluble in DMSO.[4] Prepare a concentrated stock solution in DMSO and then dilute it in your aqueous experimental medium. Be mindful of the final DMSO concentration, as high levels can affect cell viability and function. A final DMSO concentration of <0.1% is generally recommended. |
| Incorrect LTD4 Concentration: The concentration of the agonist (LTD4) may be too high, requiring higher concentrations of the antagonist for effective competition. | Perform a dose-response curve for LTD4 to determine the EC50 in your specific assay. Use an LTD4 concentration at or near the EC80 for antagonist studies to ensure a sensitive window for observing inhibition. |
| Cellular Health and Density: Unhealthy or overly confluent cells may exhibit altered receptor expression or signaling, leading to inconsistent results. | Regularly check cell viability using methods like Trypan Blue exclusion. Ensure consistent cell seeding densities across experiments. |
Issue 2: High Variability Between Replicates or Experiments
Symptoms:
-
Large error bars in dose-response curves.
-
Poor reproducibility of results between independent experiments.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can lead to significant variability. | Standardize all experimental parameters. Use a detailed, step-by-step protocol and ensure all users adhere to it strictly. |
| Pipetting Errors: Inaccurate dispensing of the compound or other reagents. | Calibrate your pipettes regularly. For small volumes, use low-retention pipette tips. |
| Edge Effects in Microplates: Evaporation and temperature gradients across a microplate can affect cell growth and response. | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or media to minimize evaporation from the inner wells. |
Issue 3: Off-Target or Unexpected Cellular Effects
Symptoms:
-
Changes in cell morphology, viability, or signaling that are independent of LTD4 receptor antagonism.
-
Effects observed in control cells not treated with LTD4.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cytotoxicity at High Concentrations: Like many small molecules, this compound may exhibit cytotoxic effects at high concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound in your specific cell type. |
| Solvent Toxicity: The vehicle (e.g., DMSO) may be causing cellular stress or other effects. | Include a vehicle control group in all experiments to assess the impact of the solvent at the concentrations used. |
| Non-Specific Interactions: The compound may interact with other cellular components or assay reagents. | To confirm the effect is mediated by the LTD4 receptor, perform competition experiments with known LTD4 receptor agonists and antagonists. Consider using a structurally unrelated LTD4 receptor antagonist as a positive control. |
Experimental Protocols and Visualizations
Protocol: In Vitro Leukocyte Aggregation Assay
This protocol outlines a general procedure for assessing the effect of this compound on LTD4-induced leukocyte aggregation.
-
Cell Preparation: Isolate polymorphonuclear leukocytes (PMNs) from whole blood using density gradient centrifugation. Resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) at a concentration of 1 x 10^7 cells/mL.
-
Compound Pre-incubation: Pre-incubate the cell suspension with varying concentrations of this compound (or vehicle control) for 15 minutes at 37°C.
-
Induction of Aggregation: Add LTD4 to a final concentration that induces a submaximal aggregation response (e.g., EC80).
-
Measurement: Monitor cell aggregation over time using a spectrophotometer or an aggregometer to measure changes in light transmittance.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound and determine the IC50 value.
Visualizing Experimental Workflow and Signaling
Caption: A generalized workflow for an in vitro leukocyte aggregation experiment.
References
SR2640 Hydrochloride Technical Support Center for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the formulation and use of SR2640 hydrochloride in animal studies. This compound is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors and is orally active in vivo.[1][2] Due to its hydrophobic nature, careful formulation is required to ensure consistent and reliable results in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2. It competitively binds to these receptors, preventing the binding of their natural ligands, leukotriene D4 (LTD4) and leukotriene E4 (LTE4). This blockade inhibits the downstream signaling pathways that lead to inflammatory responses such as bronchoconstriction and plasma exudation.
Q2: What is the solubility of this compound?
A2: this compound is soluble in DMSO up to 50 mM (approximately 20.34 mg/mL).[1][3] However, it is insoluble in water and ethanol.[4] This low aqueous solubility necessitates the use of a suspension for oral administration in animal studies.
Q3: What is a recommended formulation for oral administration in rodents?
A3: A common and effective method for oral administration of hydrophobic compounds like this compound is as a suspension in an aqueous vehicle containing a suspending agent. A recommended starting point is a suspension in 0.5% (w/v) sodium carboxymethyl cellulose (B213188) (CMC-Na).[5] For compounds that are particularly difficult to suspend, the addition of a small amount of a surfactant, such as 0.1-0.5% (v/v) Tween® 80, can improve wetting and dispersion of the particles.
Q4: How should the oral suspension be prepared?
A4: To prepare an oral suspension, the vehicle (e.g., 0.5% CMC-Na in sterile water or saline) should be prepared first by slowly adding the CMC-Na to the water while stirring to prevent clumping. Once the vehicle is homogeneous, the accurately weighed this compound powder is triturated with a small amount of the vehicle to form a smooth paste. The remaining vehicle is then gradually added while continuously mixing to achieve the desired final concentration.
Q5: How should the this compound formulation be stored?
A5: It is recommended to prepare the suspension fresh for each experiment to ensure uniformity and stability. If short-term storage is necessary, the suspension should be stored at 2-8°C, protected from light. Before each use, the suspension must be allowed to come to room temperature and be thoroughly resuspended by vortexing or stirring to ensure a homogenous dose is administered.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitation or aggregation in the formulation | - Poor wetting of the drug powder. - Insufficient viscosity of the vehicle. - pH of the vehicle. | - Add a surfactant (e.g., 0.1-0.5% Tween® 80) to the vehicle to improve wetting. - Increase the concentration of the suspending agent (e.g., up to 1% CMC-Na) to increase viscosity. - Ensure the pH of the vehicle is compatible with the compound's stability. |
| Inconsistent dosing/variability in experimental results | - Inhomogeneous suspension leading to inaccurate dosing. - Instability of the compound in the formulation. | - Ensure the suspension is thoroughly vortexed or stirred immediately before drawing each dose. - Prepare the formulation fresh before each experiment. - If the compound is known to be unstable, conduct a stability study of the formulation under the intended storage and use conditions. |
| Difficulty in administering the formulation via oral gavage | - High viscosity of the suspension. - Clogging of the gavage needle. | - If the viscosity is too high, try a lower concentration of the suspending agent. - Ensure the particle size of the compound is small and uniform. If necessary, micronize the powder before formulation. - Use a gavage needle with a slightly larger gauge. |
Quantitative Data
| Parameter | Description | Example Value (for illustrative purposes) |
| Cmax | Maximum plasma concentration | Value µg/mL |
| Tmax | Time to reach maximum plasma concentration | Value hours |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Value µg*h/mL |
| t1/2 | Elimination half-life | Value hours |
| Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation | Value % |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (1 mg/mL in 0.5% CMC-Na)
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC-Na)
-
Sterile, purified water
-
Weighing balance
-
Spatula
-
Mortar and pestle
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinder
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of CMC-Na.
-
Measure 90 mL of sterile water into a beaker with a magnetic stir bar.
-
While stirring, slowly add the CMC-Na powder to the water to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take several hours.
-
Transfer the solution to a 100 mL graduated cylinder and add sterile water to bring the final volume to 100 mL.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound for the desired total volume of suspension (e.g., for 10 mL of a 1 mg/mL suspension, weigh 10 mg of this compound).
-
Place the weighed this compound powder into a mortar.
-
Add a small volume (e.g., 1 mL) of the 0.5% CMC-Na vehicle to the powder and triturate with the pestle to form a smooth, uniform paste.
-
Gradually add the remaining 0.5% CMC-Na vehicle to the paste while continuously mixing with the pestle.
-
Transfer the suspension to a suitable container.
-
Administration:
-
Before each administration, thoroughly resuspend the formulation by vortexing for at least 30 seconds.
-
Administer the suspension to the animal via oral gavage using an appropriately sized gavage needle.
Signaling Pathway and Experimental Workflow Diagrams
References
Avoiding SR2640 hydrochloride interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding potential interference from SR2640 hydrochloride in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors. Its primary function is to block the signaling pathways activated by these cysteinyl leukotrienes, which are key mediators of inflammation and allergic responses.
Q2: What are the key physical and chemical properties of this compound I should be aware of?
Understanding the properties of this compound is crucial for proper handling and use in experiments. Key properties are summarized in the table below.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is generally considered insoluble in water and ethanol. For most in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous assay buffer.
Q4: What are the potential sources of interference when using this compound in biochemical assays?
While direct evidence for this compound as a pan-assay interference compound (PAINS) is not extensively documented, its chemical structure, which includes a quinoline (B57606) moiety, suggests potential for assay interference. Tricyclic tetrahydroquinolines, which share structural similarities, have been reported as PAINS.[1] Potential interference mechanisms could include:
-
Autofluorescence: The quinoline ring system may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.
-
Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that may non-specifically inhibit enzymes or sequester proteins.
-
Chemical Reactivity: Although less common for this chemical class, the potential for reaction with assay components should not be entirely dismissed.
Q5: What are appropriate positive and negative controls when using this compound?
-
Positive Control (for inhibition): A known agonist of the LTD4 receptor, such as LTD4 itself, should be used to stimulate the biological response that this compound is expected to inhibit.
-
Negative Control (vehicle): A vehicle control, typically the final concentration of DMSO used to dissolve the this compound, is essential to ensure that the solvent is not affecting the assay outcome.
-
Assay-Specific Controls: Additional controls to test for compound interference, such as running the assay in the absence of the biological target, are also recommended.
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Results
Q: My results with this compound are variable between experiments. What could be the cause?
A: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your this compound stock solution is fresh and has been stored correctly (typically at -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.
-
Solubility Issues: At higher final concentrations in aqueous buffers, this compound may precipitate out of solution. Visually inspect your assay plates for any signs of precipitation. Consider using a lower concentration or including a low percentage of a non-ionic surfactant like Tween-20 (after validating its compatibility with your assay).
-
Cell Culture Conditions: For cell-based assays, variations in cell passage number, confluency, or serum batches can impact the cellular response.[2] Standardize your cell culture and experimental timing.
Problem 2: High Background Signal in a Fluorescence-Based Assay
Q: I am observing a high background signal in my fluorescence assay when I add this compound. How can I troubleshoot this?
A: This may be due to the intrinsic fluorescence of the compound.
-
Run a Compound-Only Control: Prepare a serial dilution of this compound in your assay buffer without any biological components (e.g., cells or enzymes). Read the fluorescence at the same wavelengths used in your main experiment. A concentration-dependent increase in signal will confirm autofluorescence.
-
Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the fluorescence spectrum of this compound. Red-shifted dyes are often less prone to interference from small molecules.
-
Use a Different Assay Format: If fluorescence interference is significant, consider an orthogonal assay with a different readout, such as a luminescence- or absorbance-based method.
Problem 3: Apparent Lack of Efficacy of this compound
Q: this compound is not inhibiting the LTD4-mediated response in my assay. What should I check?
A: Several factors could contribute to a lack of observed activity:
-
Incorrect Concentration Range: Ensure that the concentrations of this compound you are testing are appropriate for the expected IC50 value in your assay system. You may need to perform a wider dose-response curve.
-
Compound Degradation: Verify the integrity of your this compound stock. If in doubt, use a fresh vial.
-
Assay Conditions: The potency of an inhibitor can be influenced by the assay conditions, such as the concentration of the agonist (LTD4). Ensure your agonist concentration is appropriate (typically at or below the EC50) to allow for competitive inhibition.
-
Off-Target Effects of the Agonist: Confirm that the response you are measuring is specifically mediated by the LTD4 receptor and not due to an off-target effect of the LTD4.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₁₈N₂O₃・HCl |
| Molecular Weight | 406.87 g/mol |
| CAS Number | 146662-42-2 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol |
| Storage | Store at -20°C for long-term |
Table 2: Potential Sources of Assay Interference and Mitigation Strategies
| Interference Type | Potential Cause | Mitigation Strategy |
| Autofluorescence | Quinoline moiety | Run compound-only controls; Use red-shifted fluorophores; Switch to a non-fluorescence-based assay. |
| Compound Aggregation | Poor solubility in aqueous buffer | Keep final DMSO concentration low (<0.5%); Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) after validation; Test a lower concentration range of the compound. |
| Off-Target Effects | Interaction with unintended biological targets | Use a structurally distinct LTD4 receptor antagonist as a control; Validate findings with a genetic approach (e.g., siRNA knockdown of the receptor).[3] |
Experimental Protocols
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol assesses the ability of this compound to inhibit the migration of neutrophils towards the chemoattractant LTD4.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)
-
LTD4
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Calcein-AM or CellTiter-Glo®)
-
Fluorescence or luminescence plate reader
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[4]
-
Cell Staining (Optional): If using a fluorescence-based readout, pre-label the neutrophils with Calcein-AM.
-
Compound Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control (DMSO) for 30 minutes at 37°C.[5]
-
Assay Setup:
-
Add the chemoattractant solution (LTD4 at a final concentration of ~10 nM) to the lower wells of the Boyden chamber.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber.[6]
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
Quantification of Migration:
-
After incubation, remove non-migrated cells from the upper surface of the filter.
-
Quantify the number of migrated cells in the lower chamber. This can be done by measuring the fluorescence of the Calcein-AM labeled cells or by measuring ATP levels using a luminescent assay like CellTiter-Glo®.[7]
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Protocol 2: Calcium Mobilization Assay
This assay measures the ability of this compound to block the LTD4-induced increase in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the LTD4 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human LTD4 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
LTD4
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation)
Methodology:
-
Cell Plating: Seed the LTD4 receptor-expressing cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often containing probenecid (B1678239) to prevent dye leakage, and incubate for 30-60 minutes at 37°C.[8]
-
-
Compound Addition (Antagonist Plate): Prepare a separate plate with serial dilutions of this compound or vehicle control.
-
Agonist Addition (Agonist Plate): Prepare another plate containing LTD4 at a concentration that will give a submaximal response (e.g., EC80).
-
Signal Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to take kinetic readings (e.g., every 1-2 seconds).
-
Establish a baseline fluorescence reading.
-
The instrument will then automatically add the this compound solutions from the antagonist plate to the cell plate. Incubate for a short period (e.g., 5-15 minutes).
-
Following the antagonist incubation, the instrument will add the LTD4 solution from the agonist plate and continue to record the fluorescence signal for 1-2 minutes.[9][10]
-
-
Data Analysis: The increase in fluorescence upon LTD4 addition corresponds to an increase in [Ca²⁺]i. Analyze the data by measuring the peak fluorescence response. Determine the inhibitory effect of this compound by comparing the response in its presence to the vehicle control.
Visualizations
Caption: LTD4 signaling pathway and the inhibitory action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Migration Assays - Cellomatics Biosciences - Immunology CRO [cellomaticsbio.com]
- 7. criver.com [criver.com]
- 8. benchchem.com [benchchem.com]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: SR2640 Hydrochloride Stability Testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing for SR2640 hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its storage recommendations?
This compound is a potent and selective competitive antagonist of leukotriene D4 and E4 receptors. For routine handling, it is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks. For long-term storage, it is recommended to store the solid powder at -20°C for up to three years. In solvent, such as DMSO, it should be stored at -80°C for up to one year. Short-term storage of a few days to weeks can be at 0-4°C.
Q2: Why is stability testing for this compound necessary?
Stability testing is a critical component of drug development that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light. These studies are essential to determine the re-test period and to recommend storage conditions. For this compound, stability testing ensures its potency, purity, and safety throughout its shelf life.
Q3: What are forced degradation studies and why are they important for this compound?
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, strong light, and solutions of varying pH and oxidative environments. These studies are crucial for several reasons:
-
Identifying Degradation Pathways: They help in understanding the likely degradation products of this compound.
-
Method Validation: The results are used to develop and validate stability-indicating analytical methods, ensuring that the methods can accurately separate and quantify the active ingredient from its degradation products.
-
Formulation Development: Knowledge of how this compound degrades helps in developing a stable formulation by selecting appropriate excipients and packaging.
Q4: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
Based on ICH guidelines, the following conditions are recommended for forced degradation studies:
-
Hydrolysis: Exposure to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature or elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Stress: Exposure to high temperatures (e.g., 60-80°C) in a solid state.
-
Photostability: Exposure to a combination of visible and UV light, as specified in ICH Q1B guidelines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The stress condition is not harsh enough (temperature too low, duration too short, reagent concentration too low). The molecule is inherently very stable under the tested condition. | Increase the severity of the stress condition (e.g., increase temperature, extend exposure time, use a higher concentration of acid/base/oxidizing agent). Confirm with a secondary, harsher condition if necessary. |
| Complete degradation of this compound. | The stress condition is too aggressive. | Reduce the severity of the stress condition (e.g., lower the temperature, shorten the duration, use a lower concentration of the stressor). The goal is to achieve partial degradation (typically 5-20%) to identify the primary degradation products. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. Column degradation due to harsh sample conditions (e.g., extreme pH). Co-elution of degradation products with the parent peak. | Optimize the mobile phase (e.g., adjust organic solvent ratio, buffer concentration, or pH). Use a guard column to protect the analytical column. Adjust the gradient or mobile phase to improve the separation of the degradants from the parent compound. |
| Appearance of extraneous peaks in the chromatogram. | Contamination from glassware, solvents, or reagents. Sample carryover from previous injections. | Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Implement a robust needle wash protocol in the HPLC method and inject a blank solvent run to check for carryover. |
| Inconsistent or non-reproducible results. | Inconsistent sample preparation. Fluctuation in instrument conditions (e.g., temperature, flow rate). Instability of the sample in the autosampler. | Standardize the sample preparation procedure meticulously. Verify the performance of the HPLC system (e.g., pump, oven, detector). Assess the stability of prepared samples in the autosampler over the analysis time and consider cooling the autosampler if necessary. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products of this compound and to develop a stability-indicating analytical method.
a) Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, given its solubility) at a concentration of approximately 1 mg/mL.
b) Hydrolytic Degradation:
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours.
-
Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 8 hours.
-
Neutral Condition: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solutions to room temperature and neutralize the acidic and basic samples before dilution for analysis.
c) Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution protected from light at room temperature for 24 hours.
d) Thermal Degradation:
-
Accurately weigh about 5 mg of solid this compound into a glass vial.
-
Place the vial in a temperature-controlled oven at 80°C for 48 hours.
-
After exposure, allow the sample to cool, then dissolve in a known volume of solvent for analysis.
e) Photolytic Degradation:
-
Accurately weigh about 5 mg of solid this compound and spread it as a thin layer in a petri dish.
-
Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.
-
After exposure, dissolve both the exposed and control samples in a known volume of solvent for analysis.
Analytical Method for Stability Assessment
A stability-indicating HPLC method should be developed and validated. The following is a suggested starting point:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to a suitable value, e.g., 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry at the lambda max of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for quantifying this compound and its degradation products.
Data Presentation
The results from the forced degradation studies should be summarized to show the percentage of degradation and the formation of impurities.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Assay of SR2640 HCl | % Total Impurities | Remarks (e.g., No. of Degradation Products) |
| 0.1 N HCl | 24 hours | 60°C | |||
| 0.1 N NaOH | 8 hours | 60°C | |||
| Water | 24 hours | 60°C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Thermal (Solid) | 48 hours | 80°C | |||
| Photolytic (Solid) | ICH Q1B | Ambient | |||
| Control (Unstressed) | - | - |
Visualizations
Signaling Pathway
This compound is a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R). It blocks the binding of leukotrienes D4 (LTD4) and E4 (LTE4), thereby inhibiting the downstream signaling cascade that leads to inflammatory responses.
Caption: Mechanism of action of this compound.
Experimental Workflow
The overall workflow for conducting a stability study on this compound involves several key stages, from planning and execution to data analysis.
Caption: General workflow for SR2640 HCl stability testing.
Long-term storage conditions for SR2640 hydrochloride powder
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for SR2640 hydrochloride powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, it is recommended to store this compound powder at -20°C for up to 3 years.[1][2] Some suppliers may also suggest storage at room temperature under desiccated conditions. If storing at room temperature, it is crucial to use a desiccator to protect the compound from moisture.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored at -80°C for up to 1 year for maximum stability.[1][2] It is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Q4: Is this compound sensitive to light?
Storage and Stability Data
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Recommended for optimal stability.[1][2] |
| Room Temperature | Not specified | Must be stored under desiccated conditions. | |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1][2] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause A: Compound Degradation. Improper storage of the powder or stock solutions can lead to degradation of this compound. As a hydrochloride salt, it may be susceptible to hydrolysis, oxidation, or photolysis.
-
Solution:
-
Ensure the powder has been stored at the recommended temperature (-20°C) and protected from moisture.
-
Verify that stock solutions have been stored at -80°C and protected from light.
-
Avoid repeated freeze-thaw cycles by preparing and using aliquots.
-
If degradation is suspected, it is recommended to use a fresh vial of the compound.
-
-
-
Possible Cause B: Inaccurate Concentration. Errors in weighing the powder or in serial dilutions can lead to incorrect solution concentrations.
-
Solution:
-
Calibrate your balance before weighing the compound.
-
Carefully prepare stock solutions and perform serial dilutions with calibrated pipettes.
-
If possible, confirm the concentration of your stock solution using a spectrophotometer or other analytical method.
-
-
Issue 2: Difficulty dissolving the this compound powder.
-
Possible Cause: The compound may not be readily soluble in your chosen solvent at the desired concentration.
-
Solution:
-
This compound is reported to be soluble in DMSO.
-
To aid dissolution, you can gently warm the solution or vortex it briefly.
-
If you continue to experience solubility issues, consider preparing a more dilute stock solution.
-
-
Issue 3: Visible changes in the powder (e.g., color change, clumping).
-
Possible Cause: This may indicate that the powder has absorbed moisture or has begun to degrade.
-
Solution:
-
Do not use the compound if you observe any significant changes in its physical appearance.
-
Discard the vial and use a new, unopened vial of this compound for your experiments to ensure the integrity of your results.
-
Always store the powder in a tightly sealed container in a dry environment.
-
-
Experimental Workflow Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
SR2640 hydrochloride reconstitution for experimental use
Welcome to the technical support center for SR2640 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the reconstitution, experimental use, and troubleshooting of this potent leukotriene D4/E4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2.[1][2][3] By blocking these receptors, it inhibits the biological effects of leukotrienes D4 (LTD4) and E4 (LTE4), which are key mediators in inflammatory pathways.[1][2][3] Its action helps to prevent processes such as bronchoconstriction and inflammation.
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5][6] It is reported to be soluble in DMSO up to 50 mM or 81 mg/mL.[4][6] It is insoluble in water and ethanol.[6]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.07 mg of this compound (Molecular Weight: 406.87 g/mol ) in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
A4: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended, with 0.1% or lower being ideal for most cell lines to minimize off-target effects.[7] Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Q5: How should I store this compound powder and its stock solution?
A5: The powdered form of this compound should be stored desiccated at room temperature or at -20°C for long-term storage (up to 3 years).[4][5][7] Once reconstituted in DMSO, the stock solution should be stored at -20°C or -80°C.[5][7] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 406.87 g/mol | [2][4][7] |
| Formula | C₂₃H₁₈N₂O₃・HCl | [2][4] |
| Purity | ≥99% | [2][4] |
| CAS Number | 146662-42-2 | [2][4][7] |
| Appearance | Solid powder | [7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | Soluble to 50 mM | [4][5] |
| DMSO | 81 mg/mL (199.08 mM) | [3][6] |
| Water | Insoluble | [3][6] |
| Ethanol | Insoluble | [3][6] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | Room Temperature (desiccated) | Short-term | [2][4] |
| Powder | -20°C | Up to 3 years | [5][7] |
| In DMSO | -20°C or -80°C | Up to 1 year | [5][7] |
Experimental Protocols
Protocol 1: Reconstitution of this compound to a 10 mM Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
-
Calculate the required mass of this compound. For a 10 mM stock solution in 1 mL of DMSO, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 406.87 g/mol = 0.0040687 g = 4.07 mg
-
-
Weigh out 4.07 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C for 5-10 minutes or sonicate briefly to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for In Vitro Cell-Based Assay
Objective: To treat cultured cells with this compound to assess its effect on a specific biological response (e.g., inhibition of LTD4-induced calcium mobilization).
Materials:
-
Cultured cells (e.g., human neutrophils, smooth muscle cells)
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
LTD4 (or other agonist)
-
Phosphate-buffered saline (PBS)
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Assay-specific reagents (e.g., calcium indicator dye)
-
Sterile multi-well plates
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight, or as required by your specific cell type.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution of the stock solution in pre-warmed medium if necessary. For example, to achieve a final concentration of 1 µM, you can perform a serial dilution.
-
Add the appropriate volume of the stock or intermediate solution to the pre-warmed medium while gently swirling to ensure rapid and even mixing. The final DMSO concentration should be kept below 0.1%.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the freshly prepared medium containing the desired final concentration of this compound to the cells.
-
Include a vehicle control group treated with medium containing the same final concentration of DMSO.
-
Incubate the cells for the desired pre-treatment time (e.g., 30 minutes to 1 hour).
-
-
Agonist Stimulation:
-
After the pre-treatment period, add the agonist (e.g., LTD4) to the wells at the desired final concentration.
-
-
Data Acquisition:
-
Measure the cellular response using your specific assay system (e.g., fluorescence plate reader for calcium flux).
-
-
Data Analysis:
-
Analyze the data according to your experimental design, comparing the response in this compound-treated cells to the vehicle control.
-
Troubleshooting Guide
Issue 1: this compound Precipitates Upon Dilution in Aqueous Media
-
Possible Cause: The compound is "crashing out" of solution due to its hydrophobic nature when the DMSO concentration is rapidly diluted in the aqueous cell culture medium.
-
Solutions:
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Add dropwise while mixing: Add the DMSO stock solution slowly and dropwise to the medium while gently vortexing or swirling the tube to ensure rapid dispersion.
-
Use serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed medium.
-
Lower the final concentration: The desired final concentration of this compound may be above its aqueous solubility limit. Try using a lower final concentration.
-
Issue 2: Unexpected Cytotoxicity or Off-Target Effects in Control Cells
-
Possible Cause: The final concentration of DMSO in the cell culture medium is too high for your specific cell line.
-
Solutions:
-
Verify DMSO concentration: Double-check your calculations to ensure the final DMSO concentration is at or below the recommended limit (ideally ≤0.1%).
-
Run a DMSO toxicity curve: For sensitive or new cell lines, perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration.
-
Use high-quality DMSO: Ensure you are using a sterile, cell culture-grade DMSO, as impurities in lower-grade solvents can be toxic to cells.
-
Issue 3: Inconsistent or No Biological Effect of this compound
-
Possible Cause 1: The compound has degraded due to improper storage or handling.
-
Solution:
-
Ensure the powder and stock solutions have been stored correctly at the recommended temperatures and protected from light and moisture.
-
Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots.
-
-
Possible Cause 2: The experimental conditions are not optimal for observing the antagonist effect.
-
Solution:
-
Optimize pre-incubation time: The time cells are exposed to this compound before adding the agonist may need to be optimized.
-
Check agonist concentration: Ensure the concentration of the agonist (e.g., LTD4) is appropriate to elicit a measurable response that can be inhibited.
-
Verify cell responsiveness: Confirm that your cell line expresses the target receptors (CysLT1/CysLT2) and responds to the agonist in the absence of the antagonist.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: LTD4 signaling and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DMSO stock preparation [protocols.io]
- 3. elib.bsu.by [elib.bsu.by]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. lifetein.com [lifetein.com]
Validation & Comparative
A Comparative Efficacy Analysis of SR2640 Hydrochloride and Zafirlukast in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two cysteinyl leukotriene receptor 1 (CysLT1) antagonists: SR2640 hydrochloride and zafirlukast (B1683622). The information presented is based on available preclinical experimental data to assist in research and drug development decisions.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
Both this compound and zafirlukast are competitive antagonists of the CysLT1 receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma and other inflammatory conditions. By blocking the binding of these leukotrienes to the CysLT1 receptor on airway smooth muscle and inflammatory cells, these antagonists inhibit downstream signaling pathways that lead to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.
A Comparative Guide to CysLT1 Receptor Antagonists: SR2640 Hydrochloride vs. Marketed Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel cysteinyl leukotriene 1 (CysLT1) receptor antagonist, SR2640 hydrochloride, with other well-established antagonists in its class, namely montelukast, zafirlukast, and pranlukast. The information presented is collated from various preclinical studies to aid researchers in evaluating these compounds for further investigation and development.
Executive Summary
Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators implicated in the pathophysiology of asthma and allergic rhinitis. Their effects, including bronchoconstriction, airway edema, and mucus hypersecretion, are primarily mediated through the CysLT1 receptor. Antagonists of this receptor are therefore a cornerstone in the management of these inflammatory airway diseases. This compound is a potent and selective competitive antagonist of the CysLT1 receptor, demonstrating efficacy in various preclinical models. This guide offers a comparative analysis of its performance against montelukast, zafirlukast, and pranlukast, supported by available experimental data.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other CysLT1 antagonists. It is important to note that the data has been compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Potency of CysLT1 Antagonists
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | pA2 | 8.7 | Guinea pig ileum and trachea | [1] |
| IC50 (LTD4 binding) | 23 nM | Guinea pig lung membranes | ||
| Montelukast | IC50 | 4.9 nM | HEK293 cells expressing human CysLT1 receptor | |
| Zafirlukast | IC50 (calcium mobilization) | 14 nM | Cells expressing human CysLT1 receptor | |
| Pranlukast | IC50 (LTD4-induced contraction) | ~300 nM | Guinea pig trachea |
Table 2: In Vivo Efficacy of CysLT1 Antagonists in Animal Models
| Compound | Model | Effect | Species | Reference |
| This compound | LTD4-induced bronchoconstriction | Inhibition of bronchoconstriction | Guinea pig | |
| Montelukast | Ovalbumin-induced airway hyperresponsiveness | Reduced airway eosinophilia and hyperresponsiveness | Mouse | |
| Zafirlukast | LTD4-induced bronchoconstriction | Inhibition of bronchoconstriction (ED50 = 61 nmol/kg, i.v.) | Guinea pig | |
| Pranlukast | Ovalbumin-induced mucus secretion | Significant suppression of mucus secretion | Guinea pig |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
References
SR2640 Hydrochloride: A Comparative Selectivity Profile Against Other Receptors
For Researchers, Scientists, and Drug Development Professionals
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 and E4 (CysLT1) receptors.[1][2][3] This guide provides a comparative analysis of the selectivity profile of this compound against other receptors, supported by available experimental data. This document is intended to assist researchers and drug development professionals in evaluating this compound for their specific research needs.
Introduction to this compound
This compound is a small molecule that has been investigated for its role as a leukotriene receptor antagonist.[3] Leukotrienes are inflammatory mediators involved in the pathophysiology of various diseases, including asthma and allergic rhinitis.[4] By blocking the CysLT1 receptor, this compound can inhibit the pro-inflammatory actions of cysteinyl leukotrienes.
Selectivity Profile of this compound
The selectivity of a compound for its intended target over other receptors is a critical factor in drug development, as off-target interactions can lead to undesirable side effects. Available data indicates that this compound exhibits a high degree of selectivity for the CysLT1 receptor.
Comparison with Other CysLT1 Receptor Antagonists
To provide a comprehensive understanding of its selectivity, this compound is compared with other well-known CysLT1 receptor antagonists, namely montelukast, zafirlukast, and pranlukast.[4]
| Compound | CysLT1 Receptor Affinity (pA2 / IC50) | Selectivity Notes |
| This compound | pA2 = 8.7[2][3] | - Much less potent in reducing LTC4-induced contractions, suggesting selectivity over the CysLT2 receptor.[1] - Does not inhibit histamine-induced contractions.[2][3] |
| Montelukast | High Affinity[5] | - Known to have off-target effects on G-protein coupled receptors and neurotransmitter transporters in the brain.[6] - Associated with neuropsychiatric side effects.[7][8] |
| Zafirlukast | High Affinity[5] | - Primarily metabolized by CYP2C9, leading to potential drug interactions.[9] |
| Pranlukast | Lower Affinity than Montelukast and Zafirlukast[5] | - A selective antagonist of cysteinyl leukotrienes C4, D4, and E4.[10] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. A higher pA2 value and a lower IC50 value indicate higher potency.
Experimental Protocols
The determination of receptor selectivity is a crucial step in drug profiling. The following are detailed methodologies for key experiments typically used to generate the data presented above.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the CysLT1 receptor.
Materials:
-
Cell membranes expressing the CysLT1 receptor
-
Radiolabeled ligand (e.g., [3H]-LTD4)
-
This compound and other test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Functional Cell-Based Assays
These assays measure the ability of a compound to antagonize the functional response of a receptor to its agonist.
Objective: To assess the ability of this compound to inhibit CysLT1 receptor-mediated signaling.
Example: Calcium Flux Assay
Materials:
-
Cells stably expressing the CysLT1 receptor
-
Calcium-sensitive fluorescent dye
-
Agonist (e.g., LTD4)
-
This compound and other test compounds
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known concentration of the agonist (LTD4).
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
-
Determine the concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for characterization.
Caption: CysLT1 Receptor Signaling Pathway and the inhibitory action of SR2640.
Caption: Workflow for a typical radioligand binding assay.
Conclusion
This compound is a potent and selective CysLT1 receptor antagonist. The available data suggests a favorable selectivity profile with minimal activity at the CysLT2 and histamine (B1213489) receptors. For a more comprehensive understanding of its off-target profile, further screening against a broad panel of receptors, ion channels, and enzymes would be beneficial. The experimental protocols and diagrams provided in this guide offer a framework for the evaluation and comparison of this compound with other CysLT1 receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. SR 2640 hydrochloride | CAS 146662-42-2 | SR2640 | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 5. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Merck’s Former Asthma Blockbuster Singulair Could Be Linked to Mental Health Problems: Reuters - BioSpace [biospace.com]
- 7. Analysis of Neuropsychiatric Diagnoses After Montelukast Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Comparative Analysis of SR2640 Hydrochloride's Antagonistic Effect on Leukotriene D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR2640 hydrochloride, a potent and selective antagonist of the leukotriene D4 (LTD4) receptor, with other commercially available LTD4 antagonists. The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs by providing a detailed overview of their pharmacological properties, supporting experimental data, and relevant methodologies.
Introduction to LTD4 and its Antagonists
Leukotriene D4 (LTD4) is a potent lipid mediator of inflammation and allergic responses, playing a crucial role in the pathophysiology of asthma and other inflammatory diseases. It exerts its effects by binding to and activating the cysteinyl leukotriene receptor 1 (CysLT1). Antagonists of this receptor are therefore of significant interest as therapeutic agents and research tools. This compound is a selective and competitive antagonist of both LTD4 and LTE4, another cysteinyl leukotriene.[1] This guide compares the in vitro and in vivo activities of this compound with three other well-established CysLT1 receptor antagonists: Montelukast (B128269), Zafirlukast, and Pranlukast.[2][3]
Quantitative Comparison of LTD4 Antagonists
The following tables summarize the key quantitative parameters of this compound and its alternatives, derived from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency of LTD4 Receptor Antagonists
| Compound | Assay System | Parameter | Value |
| This compound | Guinea Pig Trachea | pA2 | 8.7 |
| Montelukast | Guinea Pig Trachea | pA2 | 9.3 |
| Zafirlukast | Human Bronchus | pKB | 6.5 |
| Pranlukast | Human Bronchus | pKB | 6.9 |
pA2/pKB: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher values indicate greater potency.
Table 2: Receptor Binding Affinity of LTD4 Receptor Antagonists
| Compound | Assay System | Parameter | Value (nM) |
| This compound | Guinea Pig Lung Membranes | IC50 | 23 |
| Montelukast | Guinea Pig Lung Membranes | Ki | 0.18 |
| Zafirlukast | Human Lung Parenchyma | - | Potent, but specific Ki not provided in these searches |
| Pranlukast | Human Lung Parenchyma | - | Lower affinity than Montelukast and Zafirlukast |
IC50: The concentration of an inhibitor that reduces the response by 50%. Ki: The inhibition constant for an inhibitor; a measure of its potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize LTD4 antagonists.
Guinea Pig Tracheal Strip Contraction Assay (Schild Analysis)
This assay is a classical method for determining the potency of a competitive antagonist.
Objective: To determine the pA2 value of an LTD4 antagonist by measuring its ability to inhibit LTD4-induced contraction of guinea pig tracheal smooth muscle.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Leukotriene D4 (LTD4)
-
This compound and other test antagonists
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Prepare tracheal strips (2-3 cartilage rings wide) and suspend them in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Obtain a cumulative concentration-response curve for LTD4 (e.g., 10⁻¹⁰ to 10⁻⁶ M).
-
Wash the tissues extensively to allow them to return to baseline.
-
Incubate the tissues with a fixed concentration of the antagonist (e.g., SR2640) for a predetermined period (e.g., 30-60 minutes).
-
In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for LTD4.
-
Repeat steps 5-7 with increasing concentrations of the antagonist.
-
Construct a Schild plot by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the LTD4-induced increase in intracellular calcium, a key downstream signaling event.
Objective: To determine the IC50 value of an LTD4 antagonist by measuring its inhibition of LTD4-induced calcium flux in CysLT1 receptor-expressing cells.
Materials:
-
CHO-K1 cells stably expressing the human CysLT1 receptor (CHO-CysLT1).
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Leukotriene D4 (LTD4).
-
This compound and other test antagonists.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Seed CHO-CysLT1 cells into 96-well black-walled, clear-bottom microplates and culture overnight.
-
Prepare a dye-loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the dye-loading solution to each well. Incubate for 60 minutes at 37°C.
-
During incubation, prepare serial dilutions of the antagonist (e.g., SR2640) in HBSS. Also, prepare a solution of LTD4 at a concentration that elicits a submaximal response (e.g., EC80).
-
After incubation, wash the cells with HBSS.
-
Add the antagonist solutions to the respective wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence microplate reader and measure baseline fluorescence.
-
Automatically inject the LTD4 solution into the wells and continuously record the fluorescence intensity for a set period (e.g., 120 seconds).
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Calculate the percentage inhibition of the LTD4 response by the antagonist at each concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental designs are essential for a clear understanding of the research.
LTD4 Signaling Pathway
Leukotriene D4 binds to the CysLT1 receptor, a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit. This initiates a cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and the activation of protein kinase C (PKC).
Caption: LTD4 signaling cascade and the inhibitory action of SR2640.
Experimental Workflow for Antagonist Validation
The process of validating a novel LTD4 antagonist like SR2640 involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
Caption: A typical workflow for the preclinical validation of an LTD4 antagonist.
In Vivo Studies
While in vitro assays provide valuable information on the potency and mechanism of action of a drug, in vivo studies are essential to evaluate its efficacy in a physiological context. Animal models of asthma, such as the ovalbumin-sensitized guinea pig, are commonly used to assess the therapeutic potential of LTD4 antagonists. In such models, the antagonist is administered prior to allergen challenge, and its effect on bronchoconstriction, airway inflammation, and other asthma-related parameters is measured.[4][5]
Studies have shown that montelukast is effective in reducing airway inflammation and remodeling in murine models of chronic asthma.[4] While direct comparative in vivo data for this compound against the other antagonists is limited in the searched literature, its potent in vitro activity suggests it would be a valuable tool for such in vivo investigations.
Conclusion
This compound is a potent and selective antagonist of the LTD4 receptor, with in vitro activity comparable to other well-established antagonists such as Montelukast. The choice of antagonist for a particular research application will depend on the specific experimental goals, the model system being used, and the desired pharmacological profile. This guide provides a foundation for making an informed decision by presenting key comparative data and outlining the experimental methodologies used to validate the antagonistic effect of these compounds on LTD4 signaling. Further head-to-head comparative studies, particularly in in vivo models, would be beneficial to fully elucidate the relative therapeutic potential of this compound.
References
- 1. Thromboxane A2 antagonist inhibits leukotriene D4-induced smooth muscle contraction in guinea-pig lung parenchyma, but not in trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Montelukast inhibits inflammatory responses in small airways of the Guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of montelukast on subepithelial/peribronchial fibrosis in a murine model of ovalbumin induced chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhaled montelukast inhibits cysteinyl-leukotriene-induced bronchoconstriction in ovalbumin-sensitized guinea-pigs: the potential as a new asthma medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Montelukast reverses airway remodeling in actively sensitized young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of SR2640 Hydrochloride: A Comparative Guide to its Cross-Reactivity with Other Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides an in-depth comparison of SR2640 hydrochloride's activity, focusing on its cross-reactivity with signaling pathways beyond its primary target. The information is supported by experimental data and detailed methodologies to aid in the comprehensive evaluation of this potent and selective leukotriene receptor antagonist.
This compound is a well-characterized antagonist of the cysteinyl leukotriene (CysLT) receptors, specifically targeting the CysLT1 and CysLT2 receptors, which are key players in the inflammatory cascade. Its high affinity and selectivity for these receptors make it a valuable tool in studying the roles of leukotrienes in various physiological and pathological processes. However, a thorough assessment of its potential interactions with other signaling pathways is crucial to fully delineate its pharmacological profile and anticipate any off-target effects.
Summary of Cross-Reactivity Data
The following table summarizes the known cross-reactivity profile of this compound against a panel of other signaling pathways. The data is compiled from various in vitro studies and demonstrates the compound's high selectivity.
| Target Pathway/Receptor | Ligand/Activator | Assay Type | This compound Activity | Reference |
| Histamine Signaling | Histamine | Guinea Pig Ileum and Trachea Contraction | No inhibition | [1] |
| Leukotriene B4 (LTB4) Signaling | LTB4 | Canine Polymorphonuclear Leukocyte Aggregation | No effect | [2] |
| Platelet-Activating Factor (PAF) Signaling | PAF-acether | Canine Polymorphonuclear Leukocyte Aggregation | No effect | [2] |
Primary Signaling Pathway: Cysteinyl Leukotriene Receptors
This compound primarily exerts its effects by competitively antagonizing the binding of cysteinyl leukotrienes (LTD4 and LTE4) to their receptors. This action blocks the downstream signaling cascade that leads to inflammatory responses such as smooth muscle contraction, edema, and mucus secretion.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity studies, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the selectivity of this compound.
Radioligand Binding Assay for CysLT1 Receptor Affinity
This assay determines the binding affinity of this compound to the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human CysLT1 receptor.
-
[³H]-LTD4 (Radioligand).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of [³H]-LTD4 to each well.
-
Add the CysLT1 receptor membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-LTD4 (IC₅₀ value).
Functional Assay: Schild Analysis for Antagonist Potency
Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) of a competitive antagonist, providing a measure of its potency.
Materials:
-
Isolated tissue preparation (e.g., guinea pig trachea).
-
Agonist (LTD4).
-
Antagonist (this compound).
-
Organ bath setup with physiological salt solution.
-
Transducer and recording system.
Procedure:
-
Mount the isolated tissue in an organ bath containing physiological salt solution and allow it to equilibrate.
-
Obtain a cumulative concentration-response curve for the agonist (LTD4).
-
Wash the tissue and incubate with a fixed concentration of this compound for a predetermined time.
-
Obtain a second concentration-response curve for LTD4 in the presence of this compound.
-
Repeat steps 3 and 4 with increasing concentrations of this compound.
-
Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) for each antagonist concentration.
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value, which is the negative logarithm of the antagonist's dissociation constant (Kb).
Conclusion
References
SR2640 hydrochloride as a reference compound for leukotriene research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR2640 hydrochloride with other commonly used reference compounds in leukotriene research, specifically focusing on antagonists of the cysteinyl leukotriene receptor 1 (CysLT1). The information presented herein is supported by experimental data and detailed methodologies to facilitate the selection of the most appropriate pharmacological tools for investigating the roles of cysteinyl leukotrienes in health and disease.
Introduction to Leukotrienes and the CysLT1 Receptor
Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid. The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) exert their effects by binding to specific G protein-coupled receptors, primarily the CysLT1 receptor. Activation of the CysLT1 receptor is a key event in the pathophysiology of various inflammatory conditions, most notably asthma and allergic rhinitis, leading to bronchoconstriction, increased vascular permeability, and inflammation. Consequently, CysLT1 receptor antagonists are valuable tools for both basic research and as therapeutic agents.
This compound is a potent and selective competitive antagonist of the LTD₄ and LTE₄ receptors, making it a valuable reference compound for researchers studying the physiological and pathological roles of these leukotrienes. This guide compares the performance of this compound with other widely used CysLT1 receptor antagonists, such as montelukast (B128269) and zafirlukast (B1683622).
Comparative Data of CysLT1 Receptor Antagonists
The following table summarizes the key in vitro binding affinities of this compound, montelukast, and zafirlukast for the CysLT1 receptor. It is important to note that direct comparisons of binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) should be interpreted with caution, as experimental conditions can vary between studies. For the most accurate comparison, data from head-to-head studies under identical conditions are ideal.
| Compound | Receptor | Assay Type | Species | IC50 (nM) | pA2 | Ki (nM) | Reference(s) |
| This compound | CysLT1 | [³H]LTD₄ Binding | Guinea Pig (Lung Membranes) | 23 | 8.7 | N/A | |
| Montelukast | CysLT1 | [³H]LTD₄ Binding | Human (Lung Parenchyma) | N/A | N/A | ~0.18 - 4 | |
| Zafirlukast | CysLT1 | [³H]LTD₄ Binding | Human (Lung Parenchyma) | N/A | N/A | Similar to Montelukast | |
| Pranlukast (B1678047) | CysLT1 | [³H]LTD₄ Binding | Human (Lung Parenchyma) | N/A | N/A | Less potent than Montelukast/Zafirlukast |
Note: N/A indicates that the data was not available in the cited sources. The Ki values for montelukast and the relative potency of zafirlukast and pranlukast are derived from different studies and should be considered as estimates. The pA2 value for this compound is a measure of its antagonist potency derived from functional assays.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and other CysLT1 antagonists, it is crucial to visualize the leukotriene signaling pathway and the experimental workflow used to characterize these compounds.
Caption: Leukotriene signaling pathway and the point of inhibition by this compound.
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of compounds like this compound to the CysLT1 receptor.
Caption: A typical workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for CysLT1 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the CysLT1 receptor using a radiolabeled ligand, such as [³H]LTD₄.
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues endogenously expressing or transfected with the CysLT1 receptor (e.g., guinea pig lung membranes).
-
Radioligand: [³H]LTD₄.
-
Test Compound: this compound or other CysLT1 antagonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 10 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of unlabeled LTD₄ or another potent CysLT1 antagonist.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of [³H]LTD₄ (typically at or below its Kd value), and varying concentrations of the test compound. Include wells for total binding (membranes + [³H]LTD₄) and non-specific binding (membranes + [³H]LTD₄ + excess unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the Kd of the radioligand is known.
Guinea Pig Trachea Contraction Assay
This functional assay assesses the ability of a test compound to inhibit LTD₄-induced smooth muscle contraction.
Materials:
-
Guinea Pig Trachea: Isolated tracheal rings.
-
Krebs-Henseleit Solution: Gassed with 95% O₂ / 5% CO₂.
-
Leukotriene D₄ (LTD₄).
-
Test Compound: this compound or other CysLT1 antagonists.
-
Organ Bath and Transducer System.
Procedure:
-
Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.
-
Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂. Attach the rings to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Contraction: Induce a submaximal contraction with an agonist like histamine (B1213489) or carbachol (B1668302) to ensure tissue viability, then wash.
-
Antagonist Incubation: Add the test compound (e.g., this compound) at various concentrations to the organ bath and incubate for a set time.
-
LTD₄ Challenge: Add cumulative concentrations of LTD₄ to the organ bath to generate a concentration-response curve in the absence and presence of the antagonist.
-
Data Analysis: Measure the contractile force generated by LTD₄. The potency of the antagonist is determined by the rightward shift of the LTD₄ concentration-response curve and can be expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
In Vivo Efficacy
This compound has been shown to be orally active in vivo. In preclinical studies, it effectively antagonizes LTD₄-induced bronchoconstriction in anesthetized guinea pigs. This demonstrates its potential as a tool for studying the effects of CysLT1 receptor blockade in whole-animal models of airway inflammation and hyperreactivity. Further studies directly comparing the in vivo dose-response and efficacy of this compound with clinically used drugs like montelukast would be valuable for a more complete understanding of its pharmacological profile.
Selectivity Profile
A key characteristic of a good reference compound is its selectivity for the target receptor. This compound is reported to be a selective antagonist of LTD₄ and LTE₄, as it does not inhibit histamine-induced contractions in guinea pig ileum and trachea. This indicates a high degree of selectivity for the CysLT1 receptor over histamine receptors.
In contrast, some clinically used CysLT1 antagonists have been shown to have off-target effects. For example, montelukast and pranlukast have been reported to inhibit P2Y receptors at micromolar concentrations, an effect independent of CysLT1 receptor antagonism. A comprehensive selectivity profile of this compound against a broader panel of receptors would further solidify its utility as a specific CysLT1 receptor antagonist in research.
Conclusion
This compound is a potent and selective CysLT1 receptor antagonist that serves as a valuable reference compound for leukotriene research. Its well-characterized in vitro activity and demonstrated in vivo efficacy make it a suitable tool for investigating the roles of LTD₄ and LTE₄ in various physiological and pathological processes. When compared to clinically used drugs like montelukast and zafirlukast, this compound demonstrates comparable in vitro potency. However, for a definitive comparison, further head-to-head studies under identical experimental conditions are warranted. Researchers should carefully consider the specific requirements of their experimental design when selecting a CysLT1 receptor antagonist, taking into account factors such as the desired in vitro versus in vivo application, the need for a well-defined selectivity profile, and the availability of comparative data.
Head-to-Head Comparison: SR2640 Hydrochloride vs. Novel Cysteinyl Leukotriene Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the established cysteinyl leukotriene (CysLT) receptor antagonist, SR2640 hydrochloride, with the more recently developed and widely used antagonists: montelukast (B128269), zafirlukast (B1683622), and pranlukast (B1678047). This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, immunology, and drug discovery, offering a clear perspective on the relative performance of these compounds based on available experimental data.
Data Presentation: Quantitative Comparison of Antagonist Potency
The following table summarizes the key in vitro potency metrics for this compound and its modern counterparts. These values, derived from various experimental assays, provide a quantitative basis for comparing the affinity and functional antagonism of these compounds at the cysteinyl leukotriene receptor 1 (CysLT1).
| Compound | Parameter | Value | Species/System | Reference |
| This compound | pA2 | 8.7 | Guinea pig trachea | [1] |
| IC50 | 23 nM | [3H]LTD4 binding to guinea pig lung membranes | [1] | |
| Montelukast | pA2 | 9.3 | Guinea pig trachea | [2] |
| Ki | 0.18 nM | [3H]LTD4 binding in guinea pig lung | [2] | |
| IC50 | 4.9 nM | Human CysLT1 receptors in HEK293 cells | [3] | |
| Zafirlukast | IC50 | ~17 µM | VRAC inhibition in HEK293 cells (CysLT1R-independent) | [4][5] |
| IC50 | 0.6 µM | LTD4-evoked mucus secretion in guinea pig trachea | [1] | |
| Pranlukast | pKB | 7.0 | LTD4 concentration-response in guinea pig trachea | [1][6] |
| Ki | 0.99 nM | [3H]LTD4 binding to lung membranes | [7] | |
| IC50 | 0.3 µM | LTD4-evoked mucus secretion in guinea pig trachea | [1][6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these antagonists, the following diagrams are provided in DOT language.
Caption: Cysteinyl Leukotriene D4 Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Smooth Muscle Contraction Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the key assays cited in the comparison of these leukotriene receptor antagonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki or IC50) of a compound for the CysLT1 receptor.
Materials:
-
Cell membranes prepared from tissues or cells expressing the CysLT1 receptor (e.g., guinea pig lung membranes, HEK293 cells transfected with human CysLT1R).
-
Radiolabeled ligand, typically [3H]LTD4.
-
Test compounds (this compound, montelukast, zafirlukast, pranlukast) at various concentrations.
-
Non-labeled LTD4 for determining non-specific binding.
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and CaCl2).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand ([3H]LTD4) and varying concentrations of the test antagonist in the assay buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of non-labeled LTD4.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Guinea Pig Trachea Contraction Assay
This functional assay measures the ability of an antagonist to inhibit the contraction of airway smooth muscle induced by a CysLT1 receptor agonist (LTD4), providing a pA2 value as a measure of potency.
Materials:
-
Guinea pig trachea.
-
Krebs-Henseleit solution (physiological salt solution), aerated with 95% O2 / 5% CO2.
-
Leukotriene D4 (LTD4) as the agonist.
-
Test compounds (this compound, montelukast) at various concentrations.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Isolate the trachea from a guinea pig and prepare tracheal ring segments.
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with carbogen.
-
Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
After equilibration, pre-incubate the tracheal rings with a specific concentration of the antagonist (or vehicle control) for a set time (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to LTD4 by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contraction.
-
Repeat the procedure with different concentrations of the antagonist.
-
The data is used to construct Schild plots to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of inflammatory cells (e.g., eosinophils, neutrophils) towards a chemoattractant like LTD4.
Materials:
-
Isolated inflammatory cells (e.g., human polymorphonuclear leukocytes).
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
-
Leukotriene D4 (LTD4) as the chemoattractant.
-
Test compounds (this compound and newer antagonists) at various concentrations.
-
Assay medium (e.g., RPMI 1640).
-
Microscope and hemocytometer for cell counting.
Procedure:
-
Place the chemoattractant (LTD4) in the lower wells of the chemotaxis chamber.
-
Pre-incubate the isolated inflammatory cells with various concentrations of the antagonist or vehicle control.
-
Place the pre-incubated cells in the upper wells of the chamber, separated from the lower wells by the microporous membrane.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 1-3 hours).
-
After incubation, remove the membrane and stain the cells that have migrated to the lower side of the membrane.
-
Quantify the number of migrated cells by microscopy.
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of cell migration.
Conclusion
This guide provides a comparative overview of this compound and the newer cysteinyl leukotriene receptor antagonists montelukast, zafirlukast, and pranlukast. The quantitative data presented in the tables, along with the signaling pathway and experimental workflow diagrams, offer a clear and objective basis for comparison. The detailed experimental protocols serve as a practical resource for researchers aiming to evaluate these or other CysLT receptor antagonists. Based on the available in vitro data, montelukast and pranlukast exhibit higher potency in receptor binding and functional assays compared to the older compound, this compound. The information compiled herein should aid researchers in selecting the appropriate antagonist for their specific experimental needs and in the design of future studies in this therapeutic area.
References
- 1. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Specificity and Potency of SR2640 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SR2640 hydrochloride, a potent and selective cysteinyl leukotriene receptor antagonist, with other commonly used alternatives: Montelukast, Zafirlukast, and Pranlukast. The information presented herein is intended to assist researchers in making informed decisions for their drug development and research applications.
Introduction to Cysteinyl Leukotriene Receptor Antagonists
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases such as asthma.[1][2] They exert their effects by binding to and activating G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).[3][4] Activation of CysLT1 triggers a signaling cascade leading to bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[2] Antagonists of the CysLT1 receptor are therefore valuable therapeutic agents for managing these conditions.
This compound is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[5][6][7] This guide provides a comparative analysis of its specificity and potency against other well-established CysLT1 receptor antagonists.
Potency and Specificity Comparison
The following table summarizes the quantitative data for this compound and its comparators. Potency is presented as pA2, IC50, or Ki values, which represent the concentration of the antagonist required to elicit a half-maximal response or inhibition.
| Compound | Target(s) | Potency | Selectivity | Reference(s) |
| This compound | LTD4/LTE4 Receptors | pA2 = 8.7 (guinea pig trachea vs. LTD4) IC50 = 23 nM ([³H]LTD4 binding, guinea pig lung) | Selective for LTD4/E4 receptors; does not inhibit histamine-induced contractions. | [5][6][8] |
| Montelukast | CysLT1 Receptor | Potent inhibitor of LTD4-induced bronchoconstriction. Doses as low as 5 mg cause substantial blockage. | Potent and specific antagonist of the CysLT1 receptor.[9][10][11] | [12] |
| Zafirlukast | CysLT1 Receptor | Metabolites are at least 90 times less potent than the parent compound. | A potent and selective antagonist of the cysteinyl leukotriene receptor.[13][14][15] Inhibits CYP3A4 and CYP2C9 isoenzymes at clinical concentrations. | [16] |
| Pranlukast | CysLT1 Receptor | Ki = 0.99 nM ([³H]LTD4 binding, lung membranes) Ki = 0.63 nM ([³H]LTE4 binding, lung membranes) Ki = 5640 nM ([³H]LTC4 binding, lung membranes) IC50 = 0.3 µM (LTD4-evoked mucus output) | Highly potent, selective, and competitive antagonist of peptide leukotrienes.[17] | [17][18] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the CysLT1 receptor signaling pathway and a general workflow for determining antagonist potency.
Caption: CysLT1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Potency Determination.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of antagonists to the CysLT1 receptor.
1. Membrane Preparation:
-
Culture cells expressing the CysLT1 receptor (e.g., HEK293 cells stably transfected with the human CysLT1R gene).
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add assay buffer, the test antagonist at various concentrations, and a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD4).
-
Add the membrane preparation to initiate the binding reaction.
-
For non-specific binding determination, include wells with a high concentration of an unlabeled CysLT1 receptor agonist.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.[14][19][20]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced intracellular calcium release.[5][8][21][22][23]
1. Cell Preparation:
-
Seed cells expressing the CysLT1 receptor into a 96-well black, clear-bottom plate and culture overnight.
2. Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate the plate at 37°C for a specified time to allow for dye uptake.
3. Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add the test antagonist at various concentrations to the wells and incubate for a defined period.
4. Stimulation and Measurement:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Add a fixed concentration of a CysLT1 receptor agonist (e.g., LTD4) to stimulate the cells.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
5. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
Conclusion
This compound is a potent and selective antagonist of LTD4/E4 receptors. Its potency is comparable to that of other established CysLT1 receptor antagonists such as Montelukast, Zafirlukast, and Pranlukast. The choice of antagonist will depend on the specific requirements of the research, including the desired selectivity profile and the experimental system being used. The provided experimental protocols offer a starting point for the in vitro characterization of these and other novel CysLT1 receptor antagonists.
References
- 1. litfl.com [litfl.com]
- 2. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Montelukast in Asthma: A Review of its Efficacy and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Zafirlukast: the first leukotriene-receptor antagonist approved for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. atsjournals.org [atsjournals.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 22. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 23. youtube.com [youtube.com]
The Shifting Landscape of Asthma Therapeutics: A Comparative Analysis of SR2640 Hydrochloride and Other Leukotriene Receptor Antagonists
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective asthma therapies, a critical examination of emerging compounds alongside established treatments is paramount for guiding future drug development. This report provides a detailed comparison of the therapeutic potential of SR2640 hydrochloride, a leukotriene D4/E4 antagonist, with other prominent leukotriene receptor antagonists (LTRAs) used in the management of asthma. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform further investigation and clinical strategy.
Leukotrienes are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma, causing bronchoconstriction, increased mucus production, and airway inflammation. LTRAs competitively block the action of cysteinyl leukotrienes at the CysLT1 receptor, thereby mitigating these effects. This guide delves into the comparative efficacy of this compound against other well-established LTRAs, namely montelukast, zafirlukast (B1683622), and pranlukast (B1678047), with a focus on data derived from leukotriene D4 (LTD4) challenge studies.
Mechanism of Action: The Common Pathway of Leukotriene Receptor Antagonists
The primary mechanism of action for this compound and other LTRAs involves the competitive antagonism of the cysteinyl leukotriene 1 (CysLT1) receptor. By blocking the binding of leukotriene D4 (LTD4) and E4 (LTE4) to this receptor on airway smooth muscle cells and inflammatory cells, these drugs prevent the downstream signaling that leads to the hallmark symptoms of asthma.
Figure 1: Simplified signaling pathway of leukotriene synthesis and the mechanism of action of Leukotriene Receptor Antagonists (LTRAs).
Comparative Efficacy in Leukotriene D4 Challenge Studies
A standardized method for assessing the potency of LTRAs is the leukotriene D4 (LTD4) inhalation challenge. In this experimental setup, asthmatic subjects inhale increasing concentrations of LTD4 to induce bronchoconstriction, and the protective effect of the antagonist is measured. The key outcome is often the dose-ratio or the fold increase in the provocative concentration of LTD4 required to produce a certain fall in lung function (e.g., a 20% fall in Forced Expiratory Volume in one second, FEV1, denoted as PC20).
The following table summarizes the available quantitative data from LTD4 challenge studies for this compound and other LTRAs. It is important to note that direct head-to-head comparative trials are limited, and thus, comparisons are based on data from separate studies.
| Drug | Dosage | Key Finding in LTD4 Challenge | Study Population | Reference |
| This compound | Not specified in abstract | Caused a mean shift of 48% to the right of the LTD4 dose-response curve compared with placebo.[1] | 9 asthmatics | Frølund et al. (1991)[1] |
| Montelukast | Single doses of 5, 20, 100, and 250 mg | Attenuated bronchoconstriction up to the highest dose of LTD4 administered.[2] | Mild asthmatics | Diamant et al. (1995)[2] |
| 40 mg | PC50 ratios (montelukast/placebo) were 18 and 45 in the two patients who responded.[2] | Mild asthmatics | Diamant et al. (1995)[2] | |
| Zafirlukast | 40 mg | The dose ratio for the LTD4 provocation was 67.7. | Mild to moderate asthmatics | Joos et al. (2007)[3] |
| Pranlukast | 450 mg twice daily for 5 days | Produced a 25.9-fold increase in the PC35 for LTD4.[4] | 8 healthy non-smoking men | Kuitert et al. (1996)[4] |
Based on the available data, montelukast, zafirlukast, and pranlukast demonstrate potent antagonism of LTD4-induced bronchoconstriction, with studies showing significant shifts in the dose-response curve and high dose-ratios. The study on this compound indicates a statistically significant effect, though the authors describe it as a "weak LTD4-antagonist".[1] A direct comparison of the magnitude of effect is challenging due to differences in study design, patient populations, and the specific outcome measures reported.
Experimental Protocols: Leukotriene D4 Inhalation Challenge
While the full detailed protocol for the this compound study by Frølund et al. (1991) is not available in the public domain, a general methodology for a leukotriene D4 inhalation challenge can be outlined based on protocols from studies of other LTRAs.
Figure 2: Generalized experimental workflow for a Leukotriene D4 (LTD4) inhalation challenge study.
Key Methodological Components:
-
Subject Selection: Typically involves patients with mild to moderate stable asthma.
-
Study Design: Often a double-blind, placebo-controlled, crossover design is employed to minimize bias.
-
Drug Administration: The investigational drug (e.g., this compound) or placebo is administered at a specified time before the LTD4 challenge.
-
LTD4 Challenge: Subjects inhale nebulized LTD4 in incrementally increasing concentrations.
-
Outcome Measurement: The primary endpoint is the provocative concentration of LTD4 that causes a predefined fall in a measure of lung function, such as a 20% decrease in FEV1 (PC20) or a 35-50% decrease in specific airway conductance (sGaw).
-
Data Analysis: The dose-response curves for the drug and placebo are compared to determine the protective effect of the drug.
Discussion and Future Directions
The available evidence suggests that this compound possesses leukotriene D4/E4 antagonist activity, as demonstrated by its ability to shift the LTD4 dose-response curve in asthmatic subjects.[1] However, the single published study characterizes it as a "weak" antagonist.[1] In contrast, other LTRAs like montelukast, zafirlukast, and pranlukast have been shown to be potent antagonists in similar challenge studies and have subsequently been established as effective clinical treatments for asthma.
For a more definitive assessment of the therapeutic potential of this compound, further research is warranted. Specifically, dose-ranging studies utilizing a standardized LTD4 challenge protocol would be crucial to fully characterize its potency and duration of action. Head-to-head comparative trials with other LTRAs would provide the most direct evidence of its relative efficacy. Furthermore, clinical trials assessing its impact on asthma symptoms, lung function over a longer duration, and exacerbation rates would be necessary to establish its clinical utility.
The logical relationship for advancing the clinical development of a novel LTRA like this compound is outlined below.
Figure 3: Logical progression for the clinical development of a novel asthma therapeutic.
References
- 1. Reproducibility of leukotriene D4 inhalation challenge in asthmatics. Effect of a novel leukotriene D4/E4-antagonist (SR 2640) on leukotriene D4-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Montelukast causes prolonged, potent leukotriene D4-receptor antagonism in the airways of patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the leukotriene receptor antagonist zafirlukast on neurokinin A-induced bronchoconstriction in patients with asthma--A comparison with leukotriene D4 induced broncoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pranlukast, an oral leukotriene receptor antagonist, on leukotriene D4 (LTD4) challenge in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
SR2640 Hydrochloride vs. Placebo in Clinical Trial Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR2640 hydrochloride and a placebo within the framework of a clinical trial. It is designed to offer an objective analysis of the compound's performance, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors. By blocking these receptors, this compound inhibits the physiological effects of LTD4, which include smooth muscle contraction and the attenuation of human polymorphonuclear (PMN) leukocyte chemotaxis. Leukotrienes are inflammatory mediators, and their inhibition is a therapeutic target for various inflammatory conditions.
The Role of Placebo in Clinical Trials
A placebo is an inert substance or treatment designed to have no therapeutic effect. In clinical trials, a placebo control group is essential for differentiating the specific effects of the investigational drug from the placebo effect, which is a psychobiological phenomenon where patients experience improvements due to their expectations and the therapeutic context. Placebo-controlled studies are the gold standard for establishing the efficacy and safety of new medical interventions.
Quantitative Data Summary
The following tables summarize clinical and preclinical data for this compound. It is important to note that the clinical data presented is from an open-label study in ulcerative colitis, as a placebo-controlled trial for this indication has not been published. The placebo data is hypothetical and for illustrative purposes in a comparative trial design.
Table 1: Clinical Efficacy of this compound in Ulcerative Colitis (Open-Label Study)
| Parameter | This compound (n=8) |
| Dosage | 250 mg, three times daily |
| Treatment Duration | 6 weeks |
| Clinical Remission | 37.5% (3 out of 8 patients) |
| Unchanged Condition | 37.5% (3 out of 8 patients) |
| Deteriorated Condition | 25% (2 out of 8 patients) |
Table 2: Hypothetical Comparison of this compound vs. Placebo in a Randomized Controlled Trial for Asthma
| Parameter | This compound | Placebo |
| Forced Expiratory Volume in 1 second (FEV1) Improvement | 15% | 5% |
| Reduction in Rescue Inhaler Use | 40% | 10% |
| Adverse Event Rate | 5% | 4.5% |
Experimental Protocols
Protocol from an Open-Label Clinical Study of this compound in Ulcerative Colitis[9]
-
Patient Population: Eight patients with mild to moderate ulcerative colitis.
-
Intervention: Administration of 250 mg of this compound three times daily for a duration of six weeks.
-
Primary Endpoint: Clinical remission at the end of the six-week treatment period.
-
Secondary Endpoints: Assessment of changes in disease activity, and monitoring of adverse events.
-
Pharmacokinetic Analysis: Measurement of serum and fecal concentrations of SR2640 and its metabolite.
Standard Protocol for a Double-Blind, Placebo-Controlled Clinical Trial
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Recruitment: A defined number of participants meeting specific inclusion and exclusion criteria are recruited.
-
Randomization: Participants are randomly assigned to either the this compound group or the placebo group.
-
Blinding: Both the participants and the investigators are unaware of the treatment allocation (double-blind).
-
Intervention: The active group receives this compound at a predetermined dose and schedule. The control group receives a placebo that is identical in appearance, taste, and smell to the active drug.
-
Data Collection: Efficacy and safety data are collected at baseline and at specified intervals throughout the trial.
-
Statistical Analysis: The collected data is analyzed to determine if there is a statistically significant difference between the active and placebo groups.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical workflow for a placebo-controlled clinical trial.
Caption: this compound signaling pathway.
Caption: Placebo-controlled clinical trial workflow.
The Synergistic Potential of SR2640 Hydrochloride in Combination Anti-Inflammatory Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential for SR2640 hydrochloride, a potent and selective leukotriene D4/E4 receptor antagonist, in combination with other anti-inflammatory agents.[1][2][3] Due to a lack of direct experimental data on this compound in combination therapies, this guide draws upon evidence from studies involving other leukotriene receptor antagonists (LTRAs) with similar mechanisms of action. The objective is to present a rationale for future research and highlight the potential for synergistic or additive effects in treating inflammatory conditions.
Rationale for Combination Therapy
Inflammatory processes are complex, involving multiple redundant and interacting pathways. Targeting a single mediator often yields limited efficacy. This compound specifically blocks the action of cysteinyl leukotrienes (LTD4 and LTE4), which are potent mediators of inflammation involved in bronchoconstriction, vascular permeability, and immune cell recruitment.[1][2] Combining this compound with agents that target different inflammatory pathways—such as those mediated by histamine (B1213489), prostaglandins, or cytokines—presents a rational strategy to achieve superior anti-inflammatory effects and potentially reduce the required doses and side effects of individual agents.[4][5]
Potential Combination Strategies and Supporting Evidence
Based on data from other LTRAs like montelukast (B128269) and zafirlukast, promising combination strategies for this compound include co-administration with antihistamines, corticosteroids, and non-steroidal anti-inflammatory drugs (NSAIDs).
This compound and Antihistamines
The combination of LTRAs and H1-antihistamines has been shown to provide additional benefits over monotherapy in allergic conditions where both leukotrienes and histamine are key mediators.[6] This combination can offer more comprehensive symptom control by blocking two major pathways in the allergic inflammatory cascade.[3]
This compound and Corticosteroids
Corticosteroids are broad-spectrum anti-inflammatory agents, but their use can be limited by side effects. LTRAs can offer a complementary anti-inflammatory effect, as they inhibit the production of cysteinyl leukotrienes which may not be fully suppressed by steroid treatment.[7] The addition of an LTRA to inhaled corticosteroids (ICS) has been shown to modestly improve lung function in patients with symptomatic asthma.[7][8]
This compound and NSAIDs
NSAIDs primarily inhibit the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins. The combination of a COX-2 inhibitor with a leukotriene synthesis inhibitor has demonstrated synergistic effects in a murine model of collagen-induced arthritis, significantly decreasing both disease incidence and severity.[9] This suggests that simultaneously blocking the leukotriene and prostaglandin (B15479496) pathways could be a highly effective anti-inflammatory strategy.
Quantitative Data from Combination Studies with Leukotriene Receptor Antagonists
The following table summarizes quantitative data from studies on the combination of LTRAs with other anti-inflammatory agents. This data provides a basis for hypothesizing the potential efficacy of this compound in similar combinations.
| Combination | Condition | Key Finding | Reference |
| LTRA + Antihistamine | Urticaria | Modest reduction in urticaria activity score compared to antihistamine alone (Mean Difference: -5.04; 95% CI, -6.36 to -3.71). | [4] |
| LTRA (Zafirlukast) + Antihistamine (Loratadine) | Allergic Asthma | Combination reduced the late phase airway obstruction by 74 ± 14%, significantly more effective than either drug alone. | [10] |
| LTRA + Inhaled Corticosteroid (ICS) | Symptomatic Asthma | Addition of LTRA to ICS led to a modestly greater improvement in morning Peak Expiratory Flow (PEF) (Mean Difference: 16.94 L/min) and FEV1 (Mean Difference: 0.09 L). | [7] |
| COX-2 Inhibitor + Leukotriene Synthesis Inhibitor | Murine Arthritis | Combination produced significant decreases in both the incidence and severity of collagen-induced arthritis, suggesting an additive or synergistic effect. | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound in the leukotriene signaling pathway.
Caption: Preclinical workflow for evaluating anti-inflammatory drug synergy in vivo.
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to evaluate the synergistic anti-inflammatory effects of this compound in combination with other agents.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
-
Animals: Male Wistar rats (180-200g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% CMC-Na, oral)
-
Group II: this compound (dose to be determined, oral)
-
Group III: Other anti-inflammatory agent (e.g., Indomethacin 10 mg/kg, oral)
-
Group IV: this compound + Other anti-inflammatory agent (doses as above, oral)
-
-
Treatment: The respective treatments are administered orally 60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The data can be analyzed using one-way ANOVA followed by a post-hoc test.
In Vitro Model: LPS-Induced Cytokine Production in Macrophages
This assay assesses the effect of the drug combination on the production of pro-inflammatory cytokines.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated for 1 hour with:
-
Vehicle control (e.g., DMSO)
-
This compound at various concentrations
-
Other anti-inflammatory agent (e.g., Dexamethasone) at various concentrations
-
Combinations of this compound and the other agent
-
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (1 µg/mL) to each well (except for the unstimulated control) and incubating for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production is calculated. The potential for synergy can be assessed using methods such as the Combination Index (CI) method.[11]
Conclusion
While direct experimental evidence for this compound in combination therapies is currently unavailable, the existing data for other leukotriene receptor antagonists strongly supports the rationale for such investigations. Combining this compound with antihistamines, corticosteroids, or NSAIDs holds the potential for synergistic or additive anti-inflammatory effects, which could lead to improved therapeutic outcomes and better safety profiles. The experimental protocols outlined in this guide provide a framework for future preclinical studies to validate these promising therapeutic strategies.
References
- 1. Leukotriene receptor antagonists in monotherapy or in combination with antihistamines in the treatment of chronic urticaria: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and anti-inflammatory analysis of glucocorticoid, antihistamine and leukotriene receptor antagonist in the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdnewsline.com [mdnewsline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. ovid.com [ovid.com]
- 7. Addition to inhaled corticosteroids of leukotriene receptor antagonists versus theophylline for symptomatic asthma: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addition of anti‐leukotriene agents to inhaled corticosteroids for chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. atsjournals.org [atsjournals.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of SR2640 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of SR2640 hydrochloride, a potent and selective competitive leukotriene D4 and E4 receptor antagonist used in research.
This compound is intended for research use only and, as with any chemical compound, requires careful handling and disposal to protect laboratory personnel and the environment.[1] Adherence to institutional and regulatory guidelines is paramount. The following procedures are based on established best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
This compound waste, whether in solid form or in solution, should be treated as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals, when mixed, can react violently or release flammable or poisonous gases.[2]
-
Segregate solid waste from liquid waste.
-
-
Container Selection and Labeling :
-
Use a dedicated, sealable, and chemically compatible waste container.[3] High-density polyethylene (B3416737) (HDPE) containers are a suitable choice for many chemical wastes.
-
The container must be in good condition, free from leaks or damage, and have a secure, screw-top cap.[2]
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity or concentration.[2] Also include the date when the first waste was added to the container.
-
-
Accumulation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][4]
-
The SAA must be under the control of laboratory personnel.[3]
-
Ensure the waste container is kept closed at all times, except when adding waste.[2][4]
-
Secondary containment, such as a larger, chemically resistant tray or bin, should be used to prevent the spread of material in case of a spill.[3]
-
-
Disposal Request and Pickup :
-
Once the waste container is full (leaving some headspace to prevent spills) or when the research project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[3][4] This is a violation of regulations and can lead to environmental contamination.[3]
-
Operational and Logistical Summary
For quick reference, the key parameters for the disposal of this compound are summarized in the table below.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General Laboratory Practice |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves | General Laboratory Practice |
| Waste Container Type | Sealable, chemically compatible (e.g., HDPE) | [2][3] |
| Waste Container Labeling | "Hazardous Waste," "this compound," quantity, date | [2] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [2][4] |
| Storage Time Limit in SAA | Varies by regulation; typically up to 12 months if volume limits are not exceeded. | [4][5] |
| Prohibited Disposal Methods | Drain disposal, regular trash | [3][4] |
| Final Disposal Route | Institutional Environmental Health and Safety (EHS) department | [4] |
Disposal Process Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: The information provided is based on general laboratory safety protocols and publicly available data, as a specific Safety Data Sheet (SDS) for this compound with disposal instructions was not found. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable federal, state, and local regulations.
References
Essential Safety and Logistical Information for Handling SR2640 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal of SR2640 hydrochloride, a potent and selective competitive leukotriene D4 and E4 receptor antagonist.[1][2]
Compound Identification:
| Characteristic | Data |
| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride |
| CAS Number | 146662-42-2[2] |
| Alternative CAS | 105350-26-3 (free base)[1][3] |
| Molecular Formula | C23H18N2O3・HCl[3][4] |
| Molecular Weight | 406.87 g/mol [1] |
| Appearance | Solid powder[1] |
Hazard Identification and Personal Protective Equipment
This compound is classified with the GHS07 pictogram, indicating it can be harmful.[5] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[5] Ingestion may also be harmful.[6] Therefore, a comprehensive approach to personal protective equipment is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free nitrile gloves (chemotherapy-grade recommended). The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[6][7] | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or contamination of the outer glove.[8] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[9] | Protects eyes from airborne particles and accidental splashes. |
| Body Protection | A disposable gown with long sleeves and tight-fitting cuffs, resistant to chemical permeation.[7][10] | Protects the skin on the arms and body from contamination. |
| Respiratory Protection | For handling the solid powder outside of a certified containment system, a NIOSH-approved N95 or higher-level respirator is recommended.[6] | Minimizes the inhalation of airborne particles.[10] |
A risk assessment should always be conducted to determine the appropriate level of protection for the specific procedures being performed.[6][7]
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Methodology:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks while wearing appropriate PPE.
-
Storage: Store the compound in a cool, dry, and dark place as recommended.[1] Short-term storage at 0-4°C and long-term storage at -20°C is advised.[1]
-
Personal Protective Equipment (PPE): Before handling, don the full required PPE as outlined in the table above.
-
Weighing: When weighing the solid form, use a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.[6]
-
Solution Preparation: Prepare solutions in a fume hood. When dissolving, add the solvent to the powder slowly to avoid splashing. This compound is soluble in DMSO.[5]
-
Handling: All subsequent handling of the compound and its solutions should be performed with the required PPE in a well-ventilated area.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Waste Disposal: Segregate and dispose of all waste (solid compound, solutions, contaminated PPE) according to institutional and local regulations.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal Decision Pathway
Caption: Disposal pathway for this compound waste.
Disposal Protocol:
For the disposal of unused solid this compound, if a drug take-back program is not available, follow these steps in accordance with general FDA guidelines for non-flush list medicines[11]:
-
Deactivation: Remove the solid from its original container. Mix the compound with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules if applicable.[11]
-
Containment: Place the mixture in a sealed container, such as a labeled plastic bag.[11]
-
Disposal: Dispose of the sealed container in the household or laboratory trash.[11]
-
Container Cleaning: Scratch out all personal or identifying information on the original container before recycling or disposing of it.[11]
For solutions and contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, disposal should follow your institution's specific guidelines for chemical and hazardous waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. labsolu.ca [labsolu.ca]
- 5. labsolu.ca [labsolu.ca]
- 6. benchchem.com [benchchem.com]
- 7. pogo.ca [pogo.ca]
- 8. pppmag.com [pppmag.com]
- 9. cochise.edu [cochise.edu]
- 10. gerpac.eu [gerpac.eu]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
